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  • Product: 3-Cyclohexylbutanoic acid
  • CAS: 4361-38-0

Core Science & Biosynthesis

Foundational

3-cyclohexylbutanoic acid chemical structure and physical properties

An In-depth Technical Guide to 3-Cyclohexylbutanoic Acid for Researchers and Drug Development Professionals Authored by a Senior Application Scientist Introduction: 3-Cyclohexylbutanoic acid is a carboxylic acid featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Cyclohexylbutanoic Acid for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: 3-Cyclohexylbutanoic acid is a carboxylic acid featuring a cyclohexane ring attached to a butyric acid moiety. This unique structural combination imparts specific physicochemical properties that make it an interesting candidate for investigation in various scientific domains, including medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and analytical characterization, offering valuable insights for researchers and professionals in drug development.

I. Chemical Structure and Identifiers

3-Cyclohexylbutanoic acid possesses a chiral center at the third carbon of the butanoic acid chain, where the cyclohexane ring is attached. This leads to the existence of two enantiomers, (R)-3-cyclohexylbutanoic acid and (S)-3-cyclohexylbutanoic acid.

Key Identifiers:

  • IUPAC Name: 3-cyclohexylbutanoic acid[1]

  • CAS Number: 4361-38-0[1]

  • Molecular Formula: C10H18O2[1]

  • Molecular Weight: 170.25 g/mol [1]

  • Canonical SMILES: CC(CC(=O)O)C1CCCCC1[1]

  • InChI Key: CDPQZLVBRUMMRQ-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: 2D Chemical Structure of 3-Cyclohexylbutanoic Acid.

II. Physical and Chemical Properties

The physical properties of 3-cyclohexylbutanoic acid are crucial for its handling, formulation, and application. Below is a table summarizing its key computed and, where available, experimental properties.

PropertyValueSource
Molecular Weight 170.25 g/mol PubChem[1]
XLogP3 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Boiling Point 275.7 °C (for 3-cyclohexylpropanoic acid)ChemSrc[2]
Melting Point 14-17 °C (for 3-cyclohexylpropanoic acid)ChemSrc[2]
Density 0.998 g/mL (for 3-cyclohexylpropanoic acid)ChemSrc[2]
III. Synthesis and Purification

A common and logical approach to synthesize 3-cyclohexylbutanoic acid is through a malonic ester synthesis, which allows for the straightforward introduction of the carboxylic acid functionality.

Conceptual Synthesis Workflow:

G start Cyclohexyl anone step1 Grignard Reaction (+ CH3MgBr) start->step1 intermediate1 1-Methylcyclohexan-1-ol step1->intermediate1 step2 Dehydration (H2SO4, heat) intermediate1->step2 intermediate2 1-Methylcyclohexene step2->intermediate2 step3 Hydroboration-Oxidation (1. BH3-THF 2. H2O2, NaOH) intermediate2->step3 intermediate3 (1-Methylcyclohexyl)methanol step3->intermediate3 step4 Oxidation (e.g., Jones Oxidation) intermediate3->step4 product 3-Cyclohexylbutanoic Acid step4->product

Caption: A potential synthetic route to 3-cyclohexylbutanoic acid.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of (Bromomethyl)cyclohexane.

    • Rationale: This step creates a suitable electrophile for the subsequent malonic ester synthesis. An alternative to the depicted Grignard reaction is the radical bromination of methylcyclohexane.

    • Procedure: To a solution of (cyclohexyl)methanol in a suitable solvent like diethyl ether, cooled in an ice bath, phosphorus tribromide is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then carefully quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (bromomethyl)cyclohexane.

  • Step 2: Malonic Ester Synthesis.

    • Rationale: This classic C-C bond-forming reaction builds the carbon skeleton of the target molecule.[3]

    • Procedure: Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl malonate is added dropwise. The resulting solution is stirred, and then (bromomethyl)cyclohexane is added. The reaction mixture is heated to reflux for several hours.[3]

  • Step 3: Hydrolysis and Decarboxylation.

    • Rationale: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to the decarboxylation of the malonic acid derivative to yield the final product.[3]

    • Procedure: After cooling, a solution of sodium hydroxide in water is added to the reaction mixture, and it is refluxed to hydrolyze the esters. The ethanol is removed by distillation. The remaining aqueous solution is acidified with concentrated hydrochloric acid, which leads to the precipitation of the dicarboxylic acid intermediate. This intermediate is then heated, causing decarboxylation to yield 3-cyclohexylpropanoic acid (a close analog, the synthesis of the target molecule would require a different starting material but a similar process). The crude product is then extracted with an organic solvent.

  • Purification:

    • Rationale: To obtain a high-purity product suitable for research and development.

    • Procedure: The crude 3-cyclohexylbutanoic acid can be purified by vacuum distillation or by column chromatography on silica gel.

IV. Analytical Characterization

To confirm the identity and purity of synthesized 3-cyclohexylbutanoic acid, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 0.8-1.8 ppm), the methyl protons (a doublet), the methylene protons adjacent to the carbonyl group (a doublet of doublets), and the methine proton attached to the cyclohexane ring (a multiplet). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170-180 ppm), the carbons of the cyclohexane ring, and the carbons of the butanoic acid chain.

2. Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which often overlaps with the C-H stretching vibrations.[4][5][6] A strong and sharp carbonyl (C=O) stretching absorption is expected between 1700 and 1725 cm⁻¹.[4][5]

3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

V. Applications in Drug Development

While direct applications of 3-cyclohexylbutanoic acid in drug development are not extensively documented, its derivatives have been explored for their biological activities. For instance, 3-hydroxy-3-cyclohexylbutyric acid derivatives have been synthesized and evaluated as potential inhibitors of cholesterol biosynthesis.[7] Although these specific derivatives did not show high specific inhibitory activity on HMG-CoA reductase, the structural motif of a cyclohexyl group attached to a short-chain carboxylic acid is present in various biologically active molecules.[7] This suggests that 3-cyclohexylbutanoic acid could serve as a valuable building block for the synthesis of novel therapeutic agents.

VI. Safety and Handling

Based on GHS classifications, 3-cyclohexylbutanoic acid is considered harmful if swallowed and causes skin and eye irritation.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 3-Cyclohexylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Carganico, G., Cozzi, P., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid. Journal of Medicinal Chemistry, 26(12), 1767–1769. [Link][9]

  • U.S. Environmental Protection Agency. (2023). Butanoic acid, 3-methyl-, cyclohexyl ester. Substance Registry Services. Retrieved from [Link][10]

  • PubChemLite. (n.d.). 3-cyclohexylbutanoic acid (C10H18O2). Retrieved from [Link][11]

  • Carganico, G., Cozzi, P., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid. PubMed. Retrieved from [Link][7]

  • PubChem. (n.d.). Methyl 3-cyclohexylbutanoate. National Center for Biotechnology Information. Retrieved from [Link][12]

  • ChemSrc. (2025). 3-cyclohexylpropanoic acid. Retrieved from [Link][2]

  • Cozzi, P., Garganico, G., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologs of 3-hydroxy-3-methylglutaric acid. ACS Publications. Retrieved from [Link][13]

  • PubChem. (n.d.). Cyclohexanebutanoic acid. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Chegg. (n.d.). How would you synthesize the below compound from cyclohexanone?. Retrieved from [Link][3]

  • NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link][15]

  • NextSDS. (n.d.). 3-Cyclohexylbutyric acid — Chemical Substance Information. Retrieved from [Link][8]

  • FooDB. (2010). Showing Compound Cyclohexyl butanoate (FDB012825). Retrieved from [Link][16]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, cyclohexyl ester (CAS 1551-44-6). Retrieved from [Link][17]

  • NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link][18]

  • NIST. (n.d.). Butanoic acid, cyclohexyl ester. NIST Chemistry WebBook. Retrieved from [Link][19]

  • Google Patents. (n.d.). US5442105A - Process for producing cyclohexylbutyric acid derivative. Retrieved from [20]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link][4]

  • Synerzine. (2018). Butanoic acid, cyclohexyl ester. Retrieved from [Link][21]

  • Stenutz. (n.d.). cyclohexyl butanoate. Retrieved from [Link][22]

  • The Good Scents Company. (n.d.). cyclohexyl butyrate. Retrieved from [Link][23]

  • PubChem. (n.d.). Cyclohexyl butyrate. National Center for Biotechnology Information. Retrieved from [Link][24]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][5]

  • Chemical Synthesis Database. (2025). 4-(4-cyclohexyloxy-cyclohexyl)-butyric acid. Retrieved from [Link][25]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link][6]

Sources

Exploratory

A Comprehensive Technical Guide to 3-Cyclohexylbutanoic Acid: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides an in-depth analysis of 3-cyclohexylbutanoic acid, a v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 3-cyclohexylbutanoic acid, a valuable carboxylic acid derivative with applications in organic synthesis and as a potential building block in drug discovery. This document details the precise molecular weight and mass, outlines a robust synthetic protocol based on catalytic hydrogenation, and provides a thorough characterization workflow, including predicted spectroscopic data. The information presented herein is curated to support researchers in the effective synthesis, identification, and utilization of this compound.

Introduction

3-Cyclohexylbutanoic acid is a saturated carboxylic acid characterized by a cyclohexane ring attached to the third position of a butanoic acid chain. Its structure combines a flexible aliphatic chain with a bulky, lipophilic cyclohexyl group, making it an interesting candidate for modifying the physicochemical and pharmacological properties of parent molecules in medicinal chemistry. Accurate knowledge of its molecular weight, mass, and spectral characteristics is fundamental for its application in quantitative studies and as a starting material in multi-step syntheses.

This guide is designed to be a self-validating resource, providing both theoretical data and practical, field-proven insights into the handling and characterization of 3-cyclohexylbutanoic acid. Every protocol and piece of data is presented with the causality and scientific rigor expected by experienced researchers.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and computed physicochemical properties of 3-cyclohexylbutanoic acid is presented in Table 1. These values are essential for accurate experimental design and data interpretation.

Table 1: Key Identifiers and Physicochemical Properties of 3-Cyclohexylbutanoic Acid

PropertyValueSource
IUPAC Name 3-cyclohexylbutanoic acidPubChem[1]
Chemical Formula C₁₀H₁₈O₂PubChem[1]
CAS Number 4361-38-0PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
Exact Mass 170.130679813 DaPubChem[1]
Monoisotopic Mass 170.130679813 DaPubChem[1]
XLogP3-AA 3.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Synthesis of 3-Cyclohexylbutanoic Acid via Catalytic Hydrogenation

The synthesis of 3-cyclohexylbutanoic acid can be efficiently achieved through the catalytic hydrogenation of its aromatic precursor, 3-phenylbutanoic acid. This method is advantageous due to its high yield and the commercial availability of the starting material. The protocol described below is adapted from established procedures for the reduction of phenyl rings in related structures[2][3].

Experimental Protocol: Synthesis

Reaction Scheme:

  • Starting Material: 3-phenylbutanoic acid

  • Reagents: Hydrogen gas (H₂), Rhodium on Alumina (Rh/Al₂O₃) catalyst, Ethanol (solvent)

  • Product: 3-cyclohexylbutanoic acid

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-phenylbutanoic acid (1 equivalent) in ethanol.

  • Catalyst Addition: Add 5% Rhodium on Alumina catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-cyclohexylbutanoic acid.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Catalyst: Rhodium on alumina is a highly effective catalyst for the hydrogenation of aromatic rings under mild conditions, minimizing potential side reactions.

  • Solvent: Ethanol is a suitable solvent that readily dissolves the starting material and is inert under the reaction conditions.

  • Pressure: The use of elevated hydrogen pressure increases the rate of the hydrogenation reaction.

Characterization Workflow

A systematic approach is crucial for the unambiguous identification and purity assessment of the synthesized 3-cyclohexylbutanoic acid. The following workflow outlines the key analytical techniques.

Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is the definitive method for determining the exact mass of a molecule, confirming its elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of 3-cyclohexylbutanoic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 171.13796.

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 169.12340.

Predicted Fragmentation Pattern:

In electron ionization mass spectrometry (EI-MS), carboxylic acids undergo characteristic fragmentation patterns. A key fragmentation is the McLafferty rearrangement, which for 3-cyclohexylbutanoic acid would result in a prominent peak at m/z 60. Other expected fragments include the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. The predicted chemical shifts are based on the analysis of structurally similar compounds[4].

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~2.4 ppm (m, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

  • ~1.8-1.6 ppm (m, 6H): Methine and methylene protons of the cyclohexyl ring and the methine proton at the 3-position.

  • ~1.3-1.0 ppm (m, 5H): Methylene protons of the cyclohexyl ring.

  • ~0.9 ppm (d, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • ~180 ppm: Carboxylic acid carbon (-COOH).

  • ~45-30 ppm: Carbons of the cyclohexyl ring and the butanoic acid chain.

  • ~20 ppm: Methyl carbon (-CH₃).

Visualization of Characterization Workflow

The logical flow of the characterization process is depicted in the following diagram.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_result Final Product Synthesis Catalytic Hydrogenation of 3-Phenylbutanoic Acid Purification Filtration & Solvent Removal (Column Chromatography if needed) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (Exact Mass) Purification->HRMS NMR NMR Spectroscopy (¹H and ¹³C) (Structure Confirmation) Purification->NMR IR Infrared Spectroscopy (Functional Groups) Purification->IR Final_Product Pure 3-Cyclohexylbutanoic Acid HRMS->Final_Product NMR->Final_Product IR->Final_Product

Caption: Workflow for the synthesis and characterization of 3-cyclohexylbutanoic acid.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties, a reliable synthetic route, and a detailed characterization workflow for 3-cyclohexylbutanoic acid. By consolidating theoretical data with practical, experience-driven protocols, this document serves as a valuable resource for researchers in organic chemistry and drug development. The provided information is intended to facilitate the efficient and accurate use of this compound in further scientific endeavors.

References

  • Carganico, G., Cozzi, P., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 2. Cyclic analogues of mevalonic acid. Journal of Medicinal Chemistry, 26(12), 1767–1769. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3992120, 3-Cyclohexylbutanoate. [Link]

  • Cozzi, P., Carganico, G., & Orsini, G. (1983). Synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives. 1. Cyclic homologs of 3-hydroxy-3-methylglutaric acid. Journal of Medicinal Chemistry, 26(12), 1764–1767. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2753328, 3-Cyclohexylbutanoic acid. [Link]

  • Royal Society of Chemistry. (2023). Supporting Information for Modular Synthesis of α-Arylated Carboxylic Acids, Esters and Amides via Photocatalyzed Triple C−F. [Link]

  • Wiley-VCH. (2010). Supporting Information - Enantioselective α-Alkylation of Carboxylic Acids. [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Supporting Information for Modular Synthesis of α-Arylated Carboxylic Acids, Esters and Amides via Photocatalyzed Triple C−F. [Link]

Sources

Foundational

solubility profile of 3-cyclohexylbutanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Cyclohexylbutanoic Acid in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Cyclohexylbutanoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 3-cyclohexylbutanoic acid, a molecule of interest in drug development. We delve into the core physicochemical principles governing its solubility, predicated on its unique amphipathic structure. This guide furnishes a detailed, field-proven experimental protocol for determining equilibrium solubility using the industry-standard shake-flask method. By synthesizing theoretical knowledge with practical, validated methodology, this document serves as an essential resource for researchers, scientists, and formulation experts, enabling a predictive understanding and empirical validation of 3-cyclohexylbutanoic acid's behavior in a diverse range of organic solvents.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the characterization of a molecule's physical properties is a foundational pillar for success. Among these, solubility stands out as a paramount parameter. It dictates the dissolution rate, influences absorption, and ultimately impacts the bioavailability of a drug substance. 3-Cyclohexylbutanoic acid (C₁₀H₁₈O₂), with its distinct molecular architecture combining a non-polar cyclohexyl ring and a polar carboxylic acid functional group, presents a compelling case study in solubility.[1] Understanding its solubility across a spectrum of organic solvents is not merely an academic exercise; it is a critical step for designing effective formulation strategies, enabling purification processes, and ensuring consistent performance in preclinical and clinical settings. This guide provides the theoretical framework and practical tools necessary to comprehensively map the solubility profile of this molecule.

Theoretical Principles of Solubility

A predictive understanding of solubility begins with a thorough analysis of the molecule's structure and the fundamental intermolecular forces at play.

Physicochemical Properties of 3-Cyclohexylbutanoic Acid

3-Cyclohexylbutanoic acid is an amphipathic molecule, meaning it possesses both hydrophobic (non-polar) and hydrophilic (polar) regions.

  • Hydrophobic Region : The bulky, non-polar cyclohexyl group and the short alkyl chain constitute the hydrophobic tail. This region is primarily governed by Van der Waals forces (specifically, London dispersion forces) and will readily interact with non-polar solvents.[2][3]

  • Hydrophilic Region : The carboxylic acid (-COOH) group is the polar head. This functional group is capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the carbonyl oxygen, C=O).[4][5] This allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.[2][4]

The molecule's computed XLogP3 value of 3.3 indicates a significant degree of lipophilicity, suggesting a general preference for non-polar or moderately polar environments over highly aqueous systems.[1]

The "Like Dissolves Like" Principle

The adage "like dissolves like" is the cornerstone of solubility prediction.[6][7][8][9] This principle states that substances with similar polarities and intermolecular force characteristics are more likely to be miscible or soluble in one another.[8][10][11] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. This is most favorable when the types of intermolecular forces are similar.[6]

Intermolecular Forces in Solution

The solubility of 3-cyclohexylbutanoic acid is dictated by a balance of the following forces:

  • Hydrogen Bonding : As a carboxylic acid, the molecule can form strong hydrogen bonds. In a pure state, it can form stable cyclic dimers, effectively doubling its molecular weight and increasing its boiling point.[2][4][5] When introduced to a polar protic solvent (like an alcohol), it can disrupt its own dimer formation to form strong hydrogen bonds with solvent molecules.

  • Dipole-Dipole Interactions : The polar carboxyl group creates a permanent dipole, allowing for electrostatic interactions with other polar solvent molecules.[3]

  • Van der Waals Forces (London Dispersion) : The non-polar cyclohexyl ring and hydrocarbon chain interact with solvent molecules primarily through these weaker, temporary dipoles.[2] These forces are the primary mechanism for solubility in non-polar solvents like hexane or toluene.

Solvent Classification and its Impact

Organic solvents are broadly categorized based on their polarity.[10][12]

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[11] Due to their ability to form strong hydrogen bonds with the carboxylic acid group, 3-cyclohexylbutanoic acid is expected to exhibit high solubility in these solvents.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO) : These solvents possess a dipole moment but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[10] Solubility is expected to be good, driven by strong dipole-dipole interactions with the carboxyl group.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride) : These solvents have low dielectric constants and no significant dipole moment.[10] Solubility will be governed by the Van der Waals interactions with the large cyclohexyl moiety. Carboxylic acids are known to be quite soluble in some non-polar solvents, often existing in their dimer form.[2]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a strong predictive foundation, empirical measurement is essential for obtaining precise, actionable data.

The Shake-Flask Method: The Gold Standard

The saturation shake-flask method is widely regarded as the most reliable and definitive technique for determining equilibrium solubility.[13][14] Its robustness and direct measurement of a saturated system at equilibrium make it the benchmark method cited in regulatory guidelines. The core principle involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, ensuring that the resulting solution is truly saturated.[15]

Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials and Equipment:

  • 3-Cyclohexylbutanoic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (readable to 0.01 mg)

  • Glass scintillation vials or flasks with screw caps (e.g., 20 mL)

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the selected vials

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Volumetric flasks and pipettes for dilutions

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure:

  • Preparation : Add an excess amount of 3-cyclohexylbutanoic acid to a pre-weighed vial. "Excess" is critical; a visual confirmation of undissolved solid must be present at the end of the experiment. A starting point is to add ~20-50 mg of the compound to 5 mL of the solvent.

  • Solvent Addition : Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial containing the solid.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[14] The system should be allowed to equilibrate for a sufficient duration. A period of 24 to 48 hours is typically adequate to ensure equilibrium is reached.[14][16]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the larger solid particles settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection : Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid pellet at the bottom of the vial.

  • Filtration : Attach a chemically resistant syringe filter to the syringe and dispense the saturated solution into a clean, labeled collection vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.[17]

  • Dilution : Accurately pipette a small aliquot of the clear filtrate and dilute it with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method's calibration curve. The dilution factor must be precisely recorded.

  • Quantification : Analyze the diluted sample using a pre-validated analytical method (as described in 3.3) to determine the concentration of 3-cyclohexylbutanoic acid.

  • Calculation : Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Analytical Quantification

The choice of analytical technique depends on the compound's properties and the required sensitivity.

  • UV-Vis Spectroscopy : If 3-cyclohexylbutanoic acid has a suitable chromophore, UV-Vis spectroscopy offers a rapid method for quantification.[17][18] A standard calibration curve must be generated by preparing solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λ_max).

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a more universal and highly sensitive method, particularly useful if the compound has poor UV absorbance or if there are concerns about impurities.[15][19] A calibration curve is similarly constructed by injecting known concentrations and plotting the peak area against concentration.

Expected Solubility Profile of 3-Cyclohexylbutanoic Acid

Based on the theoretical principles outlined in Section 2.0, a qualitative solubility profile can be predicted. The amphipathic nature of the molecule suggests it will have broad solubility across a range of solvents, with the highest solubility expected in polar protic solvents that can engage in hydrogen bonding with the carboxylic acid headgroup.

Table 1: Predicted Qualitative Solubility of 3-Cyclohexylbutanoic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventKey Intermolecular InteractionPredicted Solubility
Non-Polar HexaneVan der Waals ForcesModerate
TolueneVan der Waals / π-stackingModerate to High
Polar Aprotic AcetoneDipole-DipoleHigh
Ethyl AcetateDipole-DipoleHigh
AcetonitrileDipole-DipoleModerate to High
Tetrahydrofuran (THF)Dipole-DipoleHigh
Polar Protic MethanolHydrogen BondingVery High
EthanolHydrogen BondingVery High
IsopropanolHydrogen BondingVery High

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess 3-cyclohexylbutanoic acid B Add known volume of organic solvent A->B to vial C Seal vial and place on orbital shaker B->C D Incubate at constant T (24-48 hours) C->D E Centrifuge vial to pellet excess solid D->E F Collect supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Perform precise dilution of filtrate G->H I Quantify concentration (UV-Vis or HPLC) H->I J Calculate final solubility value I->J

Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.

Conclusion

The solubility profile of 3-cyclohexylbutanoic acid is governed by its amphipathic structure, with the polar carboxylic acid head driving solubility in polar solvents and the non-polar cyclohexyl tail facilitating dissolution in non-polar media. A predictive assessment based on fundamental principles such as "like dissolves like" and intermolecular forces provides invaluable initial guidance for solvent selection. However, for the precise quantification required in drug development and scientific research, this theoretical understanding must be complemented by rigorous experimental determination. The detailed shake-flask protocol provided herein represents a robust, reliable, and industry-accepted method for generating the high-quality solubility data needed to advance formulation, purification, and overall research objectives involving 3-cyclohexylbutanoic acid.

References

  • Physical Properties of Carboxylic Acids. (n.d.). Google Cloud.
  • Chapter 4: Physical Properties and Intermolecular Forces. (n.d.). Google Cloud.
  • Structure and Properties of Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic Acids Solubility in Water. (n.d.). Pass My Exams. Retrieved from [Link]

  • Solvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Physical properties of carboxylic acids. (n.d.). TSFX. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • Like Dissolves Like. (2024, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO. Retrieved from [Link]

  • The Principle of “Like Dissolves Like”. (2026, March 19). VICHEM. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Course Hero. Retrieved from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • Understanding "Like Dissolves Like" in Chemistry. (n.d.). Scribd. Retrieved from [Link]

  • 3-Cyclohexylbutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Solvatochromic and Solubility Parameters of Solvents: Equivalence of the Scales and Application to Probe the Solubilization of Asphaltenes. (2016, May 11). ACS Publications. Retrieved from [Link]

  • Like Dissolves Like - Inorganic Chemistry I. (2025, August 15). Fiveable. Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). Academia.edu. Retrieved from [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College. Retrieved from [Link]

  • Methyl 3-cyclohexylbutanoate. (n.d.). PubChem. Retrieved from [Link]

  • Cyclohexanebutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications. Retrieved from [Link]

Sources

Exploratory

Advanced Handling, Toxicology, and Safety Data Profiling of 3-Cyclohexylbutanoic Acid: A Comprehensive Guide for R&D Professionals

Executive Summary & Scientific Rationale As a Senior Application Scientist overseeing scale-up and discovery chemistry, I frequently encounter aliphatic carboxylic acids like 3-cyclohexylbutanoic acid (CAS 4361-38-0). Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist overseeing scale-up and discovery chemistry, I frequently encounter aliphatic carboxylic acids like 3-cyclohexylbutanoic acid (CAS 4361-38-0). This compound serves as a critical building block in organic synthesis, notably in the development of fragrant esters[1] and novel pharmaceutical agents targeting the USP19 ubiquitin-specific protease[2].

Handling this compound is not merely a compliance exercise; it requires a deep understanding of its physicochemical behavior. Its dual aliphatic-lipophilic nature, combined with a reactive carboxylic acid headgroup, necessitates highly specific engineering controls and protocols to mitigate dermal, ocular, and respiratory hazards. This whitepaper synthesizes safety data sheet (SDS) parameters with field-proven mechanistic logic to establish self-validating handling protocols for laboratory professionals.

Physicochemical Profiling & Structural Implications

The molecular architecture of 3-cyclohexylbutanoic acid dictates its physical state and safety profile. The bulky cyclohexane ring imparts significant lipophilicity, while the butanoic acid chain provides a flexible linker to the acidic moiety. This combination results in a compound that is liquid at room temperature and capable of rapid partitioning into organic phases or biological lipid bilayers[3].

Quantitative Data Summary
PropertyValueMechanistic Implication
IUPAC Name 3-cyclohexylbutanoic acidDefines the structural aliphatic/acidic duality.
CAS Number 4361-38-0Unique identifier for regulatory tracking.
Molecular Formula C10H18O2Indicates a high carbon-to-oxygen ratio, driving lipophilicity[3].
Molecular Weight 170.25 g/mol Heavy enough to remain a liquid with low volatility at standard pressure[3].
Physical State Liquid (at Room Temp)Requires spill containment strategies tailored for viscous liquids.
XLogP3 (Predicted) 3.3High lipophilicity; predicts rapid penetration of the stratum corneum[3].
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity, irritation, and potential narcotic effects.
Signal Word WarningMandates specific PPE and engineering controls.

Hazard Identification & Mechanistic Toxicology

According to standardized SDS data from and [3], 3-cyclohexylbutanoic acid is classified under several critical GHS hazard categories. Understanding the causality behind these hazards is essential for designing effective safety protocols.

  • H315 (Causes Skin Irritation): The predicted XLogP3 of 3.3 indicates that the molecule is highly lipophilic[3]. Upon dermal contact, the cyclohexyl tail rapidly partitions into the lipid-rich stratum corneum. Once embedded, the carboxylic acid headgroup (typical pKa ~4.8) deprotonates in the physiological pH (~7.4) of deeper tissue, causing localized pH drops, lipid bilayer disruption, and subsequent protein denaturation.

  • H319 (Causes Serious Eye Irritation): The ocular surface is highly sensitive to pH shifts. The acid rapidly denatures corneal proteins, leading to immediate pain, redness, and potential micro-abrasions if not flushed instantly.

  • H335 (May Cause Respiratory Irritation): While the compound has a relatively low vapor pressure at room temperature, processes such as vigorous magnetic stirring, sonication, or rapid transfer can aerosolize micro-droplets. Inhalation of these droplets introduces the acid directly to the sensitive respiratory mucosa, triggering acute inflammation[3].

Advanced Handling & Engineering Controls: A Self-Validating Protocol

To ensure absolute safety and synthetic yield, I employ a self-validating protocol for dispensing 3-cyclohexylbutanoic acid. This means every step includes a built-in verification mechanism to confirm its success before proceeding.

Step-by-Step Dispensing Methodology
  • Environmental & Equipment Verification:

    • Action: Verify the fume hood face velocity is >100 fpm. Equip a positive-displacement pipette.

    • Causality: Positive displacement pipettes are chosen over standard air-displacement models because the viscosity and lipophilicity of the liquid can cause volumetric inaccuracies and dripping.

    • Validation: Perform a blank dispense of the target volume onto an analytical balance. A mass reading matching the expected density confirms calibration before handling the active chemical.

  • Chemical Transfer:

    • Action: Dispense the required volume of 3-cyclohexylbutanoic acid directly into the reaction vessel containing your bulk solvent (e.g., DMF or DCM).

    • Causality: Adding the acid to the solvent rapidly dilutes the localized concentration, minimizing any unexpected exotherms during the formation of reactive intermediates (such as during HATU/DIPEA coupling)[2].

  • Post-Transfer Decontamination:

    • Action: Wipe the exterior of the reagent bottle and the pipette tip ejector with a damp, mildly basic wipe (e.g., dilute NaHCO₃), followed by a DI water wipe.

    • Causality: Aliphatic acids leave persistent, low-volatility residues that can cause delayed dermal exposure to subsequent users.

    • Validation: Swab the wiped surfaces with a damp pH indicator strip. A neutral reading (pH ~7) definitively validates that the decontamination was successful, closing the protocol loop.

Spill Response & Environmental Remediation Workflow

In the event of a spill, standard organic solvent protocols are insufficient due to the compound's acidity. The following self-validating workflow ensures safe neutralization and containment.

Step-by-Step Spill Remediation
  • Isolation: Evacuate the immediate vicinity and maximize fume hood exhaust to prevent inhalation of aerosolized droplets (H335)[3].

  • Exotherm-Controlled Neutralization: Cover the liquid spill with solid sodium bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a weak base. Its reaction with the carboxylic acid is mildly exothermic and produces CO₂ gas. This is specifically chosen over strong bases (like NaOH) to prevent thermal runaway and secondary aerosolization.

  • Containment and Absorption: Apply an inert absorbent, such as vermiculite or sand, over the neutralized mixture.

    • Causality: Inert materials trap the neutralized organic salts without reacting, facilitating safe mechanical removal.

  • Verification and Disposal: Sweep the absorbed material into a hazardous waste container.

    • Validation: Swab the spill deck with a wet pH strip. A pH reading of 7 confirms the area is safe for normal operations.

SpillResponse Start Spill Detected (3-Cyclohexylbutanoic Acid) Vent Isolate Area & Maximize Ventilation Start->Vent PPE Don PPE (Respirator, Nitrile Gloves) Vent->PPE Neut Apply NaHCO3 (Neutralize Acid) PPE->Neut Absorb Apply Inert Absorbent (Sand/Vermiculite) Neut->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Verify Verify Neutral pH with Indicator Swab Collect->Verify

Workflow for the neutralization and containment of 3-cyclohexylbutanoic acid spills.

Storage & Chemical Incompatibilities

According to [4] and standard aliphatic acid storage guidelines, 3-cyclohexylbutanoic acid must be stored at room temperature (RT) in a tightly sealed, corrosion-resistant container.

Because it is an organic acid, it must be strictly segregated from strong oxidizers (which can trigger violent combustion of the lipophilic tail) and strong bases (which can trigger violent, uncontrolled exothermic neutralization reactions).

StorageLogic Main 3-Cyclohexylbutanoic Acid Storage (Room Temp) Incompat1 Strong Oxidizers (Peroxides, Nitrates) Main->Incompat1 Incompatible Incompat2 Strong Bases (NaOH, KOH) Main->Incompat2 Incompatible Compat Aliphatic Hydrocarbons (Hexane, Heptane) Main->Compat Compatible Action1 Physical Segregation (Separate Cabinets) Incompat1->Action1 Incompat2->Action1 Action2 Co-storage Permitted (Secondary Containment) Compat->Action2

Chemical compatibility and storage segregation logic for 3-cyclohexylbutanoic acid.

References

  • National Center for Biotechnology Information. "3-Cyclohexylbutanoic acid | C10H18O2 | CID 2753328". PubChem Database. URL:[Link]

  • Cerveny, L., & Marhoul, A. "Fragrant Esters of 3-Cyclohexylbutanoic Acid". Perfumer & Flavorist. URL: [Link]

  • NextSDS. "3-Cyclohexylbutyric acid — Chemical Substance Information". NextSDS Chemical Database. URL:[Link]

  • Google Patents. "WO2018020242A1 - Pharmaceutical compounds". WIPO (PCT).

Sources

Foundational

In Vitro Mechanism of Action of 3-Cyclohexylbutanoic Acid Derivatives: Engineering Subtype-Selective Histamine H2 Receptor Agonists

Executive Summary In advanced medicinal chemistry, 3-cyclohexylbutanoic acid (CAS 4361-38-0) serves as a highly specialized aliphatic-alicyclic building block[1]. While structurally simple, its integration into complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, 3-cyclohexylbutanoic acid (CAS 4361-38-0) serves as a highly specialized aliphatic-alicyclic building block[1]. While structurally simple, its integration into complex pharmacophores—specifically carbamoylguanidine and acylguanidine scaffolds—has revolutionized the development of subtype-selective Histamine H2 Receptor (H2R) agonists[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro mechanism of action of these derivatives. By examining the structural logic of receptor binding, intracellular signaling cascades, and the self-validating experimental protocols used in their characterization, this guide provides drug development professionals with a comprehensive framework for evaluating GPCR functional selectivity.

Pharmacological Context: The Cross-Reactivity Challenge

A persistent bottleneck in neuropharmacology is the high degree of structural homology among the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs). Historically, potent H2R agonists (such as impromidine and early-generation thiazolylpropylguanidines) exhibited severe off-target affinity for dopamine D2-like receptors, particularly the D2long and D3 receptors (D3R)[3]. This cross-reactivity confounds in vitro and in vivo data, limiting the utility of these compounds in elucidating central nervous system (CNS) H2R functions.

To engineer selectivity, researchers conjugated the 3-cyclohexylbutanoic acid moiety to the basic guanidine core. This modification acts as a bulky, hydrophobic tail that fundamentally alters the ligand's receptor accommodation profile[2].

In Vitro Mechanism of Action: Binding & Signaling

Structural Logic of Receptor Selectivity

The mechanism of selectivity is driven by differential spatial tolerance within the GPCR binding pockets. Molecular docking and mutagenesis studies reveal that specific transmembrane amino acid residues (e.g., 3.28, 3.32, 5.42, and 7.35) dictate the binding affinity of these ligands[3]. In the H2R pocket, the 3-cyclohexylbutyl chain engages in highly favorable hydrophobic interactions, anchoring the ligand in an active conformation. Conversely, the D2long/D3 receptor pockets lack the spatial volume to accommodate this bulky alicyclic ring, resulting in a severe steric clash that effectively abolishes dopaminergic affinity[4].

SelectivityLogic Ligand 3-Cyclohexylbutanoic Acid Derivative Hydrophobic Hydrophobic Accommodation Ligand->Hydrophobic Specific Fit Steric Steric Clash (Exclusion) Ligand->Steric Bulky Tail H2R H2 Receptor Pocket (Target) Activation Receptor Activation H2R->Activation D2D3 D2/D3 Receptor Pocket (Off-Target) Hydrophobic->H2R Steric->D2D3

Structural logic of H2R selectivity via hydrophobic accommodation and D2/D3 steric exclusion.

Intracellular Signaling and Functional Selectivity

Once bound to the H2R, the derivative initiates a specific intracellular cascade:

  • G α s-Coupled Activation: The ligand stabilizes the active conformation of the H2R, promoting the coupling and subsequent dissociation of the stimulatory G-protein (G α s)[5]. The activated G α s subunit stimulates adenylyl cyclase (AC), driving the accumulation of intracellular cyclic AMP (cAMP) and the downstream activation of Protein Kinase A (PKA)[6].

  • Biased Agonism ( β -Arrestin2 Recruitment): Modern in vitro profiling requires evaluating functional selectivity (biased agonism). Notably, certain 3-cyclohexylbutanoic acid-derived carbamoylguanidines exhibit a distinct efficacy bias toward G-protein activation over β -arrestin2 recruitment[2]. This bias is highly advantageous; reduced β -arrestin2 recruitment mitigates receptor desensitization and internalization, yielding a more sustained pharmacological response.

SignalingPathway Agonist Derivative Binding (Extracellular) H2R H2 Receptor Activation Agonist->H2R Gs Gs Protein Coupling H2R->Gs Primary Pathway Arrestin β-Arrestin2 (Reduced Bias) H2R->Arrestin Biased Agonism AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Intracellular Gs-coupled signaling cascade and biased agonism of H2R activation in vitro.

Quantitative Structure-Activity Relationship (SAR)

To objectively quantify the impact of the 3-cyclohexylbutanoic acid substitution, the following table aggregates in vitro binding affinities ( Ki​ ) and functional potencies ( EC50​ ) from [3]. It compares a standard early-generation H2R agonist against a highly optimized 3-cyclohexylbutanoic acid derivative.

Compound ClassH2R Potency ( EC50​ , nM)D2long Affinity ( Ki​ , nM)D3 Affinity ( Ki​ , nM)H2R vs D3 Selectivity Ratio
Standard Thiazolylpropylguanidine 15.285.412.1~0.8 (Poor Selectivity)
3-Cyclohexylbutanoic Acid Derivative 18.5>10,000>10,000>500 (Excellent Selectivity)

Data Interpretation: The addition of the 3-cyclohexylbutanoic acid moiety maintains nanomolar potency at the target H2R while entirely abolishing affinity for dopaminergic off-targets.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the pharmacological profiles of these derivatives must be evaluated using orthogonal, self-validating assay systems. The following methodologies are standard practice for validating GPCR mechanisms in vitro.

Protocol 1: Steady-State GTPase Activity Assay (G-Protein Activation)
  • Expertise & Causality: Relying solely on downstream cAMP accumulation can mask partial agonism due to massive signal amplification by adenylyl cyclase. The steady-state GTPase assay measures the proximal event of receptor activation (the hydrolysis of GTP to GDP by the G α subunit), providing a highly accurate determination of intrinsic ligand efficacy[6].

  • Self-Validation Mechanism: By comparing basal GTP hydrolysis against ligand-stimulated hydrolysis, and utilizing a non-hydrolyzable GTP analog as a negative control, the assay internally validates that the measured radioactive signal is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293T cells stably expressing the human H2R via differential centrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM DTT, pH 7.4).

  • Reaction Assembly: Incubate 10 µg of membrane protein with 1 µM GDP and 0.1 nM [ γ -32P]GTP to establish the baseline nucleotide pool.

  • Ligand Introduction: Add the 3-cyclohexylbutanoic acid derivative at varying logarithmic concentrations ( 10−10 to 10−4 M).

  • Incubation & Termination: Incubate the microplate at 30°C for exactly 60 minutes. Terminate the enzymatic reaction by adding 5% activated charcoal suspended in 20 mM phosphoric acid. The charcoal selectively binds unhydrolyzed[ γ -32P]GTP, leaving the cleaved 32Pi in solution.

  • Quantification: Centrifuge the mixture at 10,000 x g for 10 minutes. Transfer the supernatant to scintillation vials and measure the radioactivity using a liquid scintillation counter to plot the concentration-response curve[7].

Protocol 2: BRET-Based β -Arrestin2 Recruitment Assay
  • Expertise & Causality: To evaluate functional bias, Bioluminescence Resonance Energy Transfer (BRET) is utilized. Unlike endpoint assays that require cell lysis, BRET allows for real-time, live-cell monitoring of protein-protein interactions, preserving the physiological context of arrestin recruitment[2].

  • Self-Validation Mechanism: BRET relies on the ratio of acceptor emission to donor emission. This ratiometric readout inherently normalizes well-to-well variations in cell number and plasmid expression levels, preventing false positives.

Step-by-Step Methodology:

  • Co-Transfection: Transiently co-transfect HEK293T cells with plasmids encoding H2R fused to Renilla luciferase (H2R-Rluc8, the BRET donor) and β -arrestin2 fused to a fluorophore ( β -arrestin2-Venus, the BRET acceptor).

  • Cell Plating: Seed the transfected cells into 96-well white microplates (to enhance luminescence reflection) and incubate for 24 hours at 37°C.

  • Substrate Addition: Wash the cells with Hank's Balanced Salt Solution (HBSS) and add the cell-permeable luciferase substrate, coelenterazine h (5 µM).

  • Ligand Stimulation: Introduce the 3-cyclohexylbutanoic acid derivative across a concentration gradient and incubate for 15 minutes to allow for receptor phosphorylation and arrestin translocation.

  • Signal Detection: Measure the BRET signals using a microplate reader equipped with dual emission filters (480 nm for Rluc8 and 530 nm for Venus). Calculate the BRET ratio (Emission 530 nm / Emission 480 nm) to determine the EC50​ of recruitment[2].

References

  • Tropmann, K., Bresinsky, M., Forster, L., Mönnich, D., Buschauer, A., Wittmann, H.-J., Hübner, H., Gmeiner, P., Pockes, S., & Strasser, A. (2021). Abolishing Dopamine D2long/D3 Receptor Affinity of Subtype-Selective Carbamoylguanidine-Type Histamine H2 Receptor Agonists. Journal of Medicinal Chemistry. URL:[Link]

  • Höring, C., Conrad, M., Söldner, C. A., Wang, J., Sticht, H., Strasser, A., & Miao, Y. (2021). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. International Journal of Molecular Sciences. URL:[Link]

  • Kraus, A. (2007). Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. Doctoral thesis, University of Regensburg. URL:[Link]

  • Cho, W., Taylor, L. P., Mansour, A., & Akil, H. (1995). Hydrophobic Residues of the D2 Dopamine Receptor Are Important for Binding and Signal Transduction. Journal of Neurochemistry. URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicological Assessment of 3-Cyclohexylbutanoic Acid

Introduction 3-Cyclohexylbutanoic acid is a carboxylic acid characterized by a cyclohexane ring attached to a butanoic acid chain. As with any novel chemical entity intended for potential therapeutic or industrial applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Cyclohexylbutanoic acid is a carboxylic acid characterized by a cyclohexane ring attached to a butanoic acid chain. As with any novel chemical entity intended for potential therapeutic or industrial application, a thorough toxicological assessment is paramount to ensure human and environmental safety. This guide provides a comprehensive framework for conducting preliminary toxicity studies on 3-cyclohexylbutanoic acid, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established regulatory guidelines and emphasize a logical, tiered approach to risk assessment, beginning with in silico and in vitro methods before proceeding to more complex in vivo studies. This strategy, often referred to as the "3Rs" (Replacement, Reduction, and Refinement), is a cornerstone of modern toxicology.

The structure of 3-cyclohexylbutanoic acid, featuring both a bulky, lipophilic cyclohexane ring and a polar carboxylic acid group, suggests several potential toxicological pathways. The lipophilicity may influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to bioaccumulation. The carboxylic acid moiety, on the other hand, could be involved in metabolic pathways, such as beta-oxidation. Understanding these structural alerts is crucial in designing a relevant and efficient toxicity testing battery.

Part 1: In Silico and Physicochemical Characterization

Before embarking on laboratory-based studies, a significant amount of information can be gleaned from computational (in silico) modeling and basic physicochemical characterization. This initial step is cost-effective and helps to prioritize and design subsequent in vitro and in vivo assays.

In Silico Toxicity Prediction

A variety of computational models can predict the potential toxicity of a chemical based on its structure. These Quantitative Structure-Activity Relationship (QSAR) models compare the structure of 3-cyclohexylbutanoic acid to databases of known toxicants.

Key Endpoints for In Silico Analysis:

  • Genotoxicity: Prediction of mutagenicity (e.g., Ames test) and clastogenicity.

  • Carcinogenicity: Assessment based on structural alerts for carcinogenic potential.

  • Hepatotoxicity: Identification of structural motifs associated with liver injury.

  • Cardiotoxicity: Prediction of effects on cardiac ion channels (e.g., hERG inhibition).

  • Endocrine Disruption: Assessment of potential interaction with hormone receptors.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its toxicokinetic and toxicodynamic behavior.

Table 1: Key Physicochemical Parameters for 3-Cyclohexylbutanoic Acid

ParameterExperimental MethodRationale
Solubility OECD Guideline 105 (Water Solubility)Determines bioavailability and the choice of vehicle for in vitro and in vivo studies.
Log P (Octanol-Water Partition Coefficient) OECD Guideline 107 or 117 (HPLC method)Predicts lipophilicity and potential for bioaccumulation in fatty tissues.
pKa (Dissociation Constant) Potentiometric titrationDetermines the ionization state at physiological pH, which influences absorption and distribution.
Vapor Pressure OECD Guideline 104Important for assessing inhalation exposure risk, particularly in occupational settings.

Part 2: In Vitro Toxicity Assessment

In vitro assays provide a means to assess the toxicity of a compound at the cellular level, offering a high-throughput and cost-effective alternative to animal testing for initial screening.

Cytotoxicity Assays

The initial step in in vitro testing is to determine the concentration at which 3-cyclohexylbutanoic acid induces cell death. This is typically assessed using a variety of cell lines representing different organs.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

  • Caco-2 (Human Colorectal Adenocarcinoma): As a model for the intestinal barrier.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Exposure: Prepare a serial dilution of 3-cyclohexylbutanoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., HepG2, HEK293) compound_prep Prepare Serial Dilutions of 3-Cyclohexylbutanoic Acid exposure Incubate Cells with Compound (24, 48, 72 hours) compound_prep->exposure mtt_addition Add MTT Reagent exposure->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability Determine IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis.

Recommended In Vitro Genotoxicity Tests:

  • Ames Test (Bacterial Reverse Mutation Test - OECD Guideline 471): This is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. The assay measures the ability of the test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This test identifies substances that cause chromosomal damage. It detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Part 3: Preliminary In Vivo Toxicity Assessment

Following in vitro characterization, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism. These studies are typically acute or short-term and use a limited number of animals.

Acute Oral Toxicity Study

The acute oral toxicity study provides information on the short-term toxic effects of a single oral dose of a substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

  • Animal Selection: Use a single sex of rodents (typically female rats) for the study.

  • Dosing: Administer a single oral dose of 3-cyclohexylbutanoic acid to one animal. The starting dose is selected based on in silico predictions and in vitro cytotoxicity data.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of an LD50 (median lethal dose) with a desired level of precision.

Diagram 2: Decision-Making Flow in the Up-and-Down Procedure

G start Administer Starting Dose to First Animal observe Observe for 14 Days start->observe outcome Animal Outcome? observe->outcome survives Survived outcome->survives Survival dies Died outcome->dies Mortality increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose increase_dose->start Test Next Animal end Calculate LD50 increase_dose->end decrease_dose->start Test Next Animal decrease_dose->end

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-Cyclohexylbutanoic Acid

Strategic Overview & Applications 3-Cyclohexylbutanoic acid (CAS: 4361-38-0) is a highly versatile aliphatic carboxylic acid[1]. Within the fragrance and flavor industry, its ester derivatives are prized for their unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Applications

3-Cyclohexylbutanoic acid (CAS: 4361-38-0) is a highly versatile aliphatic carboxylic acid[1]. Within the fragrance and flavor industry, its ester derivatives are prized for their unique olfactory profiles, delivering notes that range from milky and mango to rich cocoa and chocolate[2]. In medicinal chemistry and drug development, this compound acts as a critical lipophilic building block, most notably utilized in the synthesis of highly potent, selective acylguanidine-type histamine H2 receptor agonists[3].

While industrial-scale production often relies on multi-step pathways—such as the Prim's reaction of α -methylstyrene followed by high-pressure hydrogenolysis and oxidation[2]—laboratory-scale synthesis prioritizes high purity, functional group tolerance, and operational simplicity. The most efficient, self-validating protocol for research environments is the direct catalytic hydrogenation of the aromatic ring of commercially available 3-phenylbutanoic acid[4].

Mechanistic Rationale & Catalyst Selection

The reduction of an unactivated benzene ring is thermodynamically demanding due to its high resonance stabilization energy.

  • Catalyst Choice (Rh/Al₂O₃): Standard palladium on carbon (Pd/C) typically requires extreme pressures (>50 bar) and elevated temperatures to achieve arene hydrogenation, which can lead to unwanted side reactions. Rhodium supported on alumina (Rh/Al₂O₃), however, exhibits exceptional catalytic activity for arene saturation at mild pressures (5–6 bar)[4]. The alumina support provides a slightly acidic surface that resists poisoning and prevents the hydrogenolysis of the carboxylic acid moiety.

  • Solvent Dynamics (Acetic Acid): Glacial acetic acid is the optimal solvent for this transformation. Its protic nature facilitates the coordination of the electron-rich aromatic ring to the electrophilic rhodium surface, significantly accelerating the reaction rate compared to neutral solvents like ethanol or ethyl acetate.

Experimental Workflow

SynthesisWorkflow A 1. Substrate Preparation Dissolve 3-Phenylbutanoic Acid in AcOH B 2. Catalyst Addition Suspend 5% Rh/Al2O3 under Inert Atmosphere A->B C 3. High-Pressure Hydrogenation 5-6 bar H2, 40 hours, Vigorous Stirring B->C D 4. Catalyst Removal Depressurize & Filter through Celite Pad C->D E 5. Solvent Evaporation Remove AcOH in vacuo (Azeotrope with Toluene) D->E F 6. Purification Silica Gel Chromatography (EtOAc/Pet. Ether) E->F G Target Isolated 3-Cyclohexylbutanoic Acid (75% Yield) F->G

Workflow for the catalytic hydrogenation synthesis of 3-cyclohexylbutanoic acid.

Step-by-Step Synthesis Protocol

This protocol yields approximately 75% of the target compound and is scaled for a 9 mmol reaction[4].

Materials & Reagents:

  • 3-Phenylbutanoic acid: 1.48 g (9.0 mmol)

  • Rhodium on Alumina (5% Rh/Al₂O₃): 0.5 g

  • Glacial acetic acid (AcOH): 30 mL

  • Hydrogen gas (H₂): High purity (99.99%)

  • Celite 545 (for filtration)

  • Ethyl acetate and Petroleum ether (for chromatography)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Magnetic stirring plate with high-torque capability

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry hydrogenation vessel, dissolve 3-phenylbutanoic acid (9.0 mmol) in 30 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 0.5 g of Rh/Al₂O₃ to the solution. Expert Insight: Rhodium catalysts can be mildly pyrophoric when dry. Always flush the reaction vessel with an inert gas (Nitrogen or Argon) for 5 minutes prior to introducing hydrogen to eliminate explosion risks.

  • Pressurization & Reaction: Seal the reactor and purge the system with H₂ gas three times to displace the inert gas. Pressurize the vessel to 5–6 bar (approx. 72–87 psi) of H₂.

  • Agitation: Stir the mixture constantly at room temperature for 40 hours[4]. Causality: Heterogeneous hydrogenation is a three-phase system (solid catalyst, liquid solvent, gaseous H₂). Vigorous, constant stirring is mandatory to overcome mass-transfer limitations at the gas-liquid interface.

  • Depressurization & Filtration: Upon completion, safely vent the hydrogen gas and purge the vessel with Nitrogen. Filter the crude reaction mixture through a tightly packed pad of Celite to remove the rhodium catalyst. Wash the Celite pad with an additional 15 mL of acetic acid to ensure complete product recovery.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetic acid in vacuo using a rotary evaporator. Expert Insight: To facilitate the removal of acetic acid, add a small volume of toluene to form a lower-boiling azeotrope, preventing the need for excessive heating that could thermally degrade the product.

  • Purification: Purify the remaining crude solid/oil via flash column chromatography on silica gel, using a gradient eluent mixture of ethyl acetate and petroleum ether to isolate the pure 3-cyclohexylbutanoic acid[4].

Analytical Characterization

The following table summarizes the expected physicochemical and spectral data for the validated product to ensure strict quality control during synthesis[1][4].

ParameterValue / Description
Appearance Colorless oil
Yield ~75%
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
InChIKey CDPQZLVBRUMMRQ-UHFFFAOYSA-N
¹H-NMR (CDCl₃, 400 MHz) δ 11.40 (br s, 1H, COOH), 2.43 (dd, J = 14.9, 5.0 Hz, 1H, CHH), 2.11 (dd, J = 14.9, 9.2 Hz, 1H, CHH), 1.87 (m, 1H, CH₃CH), 1.65-1.74 (m, 5H, cHex-CH₂, cHex-CH), 1.03-1.20 (m, 6H, cHex-CH₂), 0.93 (d, J = 6.8 Hz, 3H, CH₃)
Mass Spectrometry (CI-MS) m/z 188 ([M+NH₄]⁺, 100)

Troubleshooting & E-E-A-T Validation

  • Incomplete Conversion: If unreacted starting material is detected via TLC or NMR, the primary cause is usually catalyst poisoning or insufficient agitation. Ensure the starting 3-phenylbutanoic acid is free of sulfur or phosphorus impurities, which irreversibly bind to rhodium.

  • Over-reduction: While Rh/Al₂O₃ is highly selective, extending the reaction time significantly beyond 40 hours or increasing the temperature can risk trace reduction of the carboxylic acid to the corresponding alcohol. Strict adherence to the 5–6 bar pressure limit and ambient temperature is critical for maintaining functional group tolerance.

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 3-Cyclohexylbutanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 3-Cyclohexylbutanoic acid is a high-value aliphatic carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

3-Cyclohexylbutanoic acid is a high-value aliphatic carboxylic acid utilized as a critical intermediate in the synthesis of cyclic analogues of mevalonic acid[1], highly potent acylguanidine-type histamine H2 receptor agonists[2], and specialized fragrant esters[3]. As a Senior Application Scientist, I have designed this guide to evaluate the two primary synthetic pathways to this molecule: the exhaustive hydrogenation of aromatic precursors (yielding racemic mixtures) and the asymmetric hydrogenation of prochiral alkenes (yielding enantioenriched products).

This document outlines the mechanistic causality behind catalyst selection, provides self-validating protocols, and consolidates critical quantitative data to ensure reproducible scale-up in your laboratory.

Strategic Overview of Precursor Pathways

The synthetic route chosen depends entirely on the stereochemical requirements of the downstream application.

  • Aromatic Ring Hydrogenation: For applications where stereochemistry is not critical (e.g., fragrance esters), the direct reduction of 3-phenylbutanoic acid is the most scalable and cost-effective route[3],[2].

  • Asymmetric Alkene Hydrogenation: For pharmaceutical applications requiring high enantiopurity, the targeted reduction of 3-cyclohexylbut-3-enoic acid using chiral transition-metal catalysts is required to establish the stereocenter at the C3 position[4].

SynthesisWorkflow P1 Precursor A: 3-Phenylbutanoic Acid Cat1 Catalyst: Rh/C or Rh/Al₂O₃ Solvent: AcOH Mechanism: Arene Hydrogenation P1->Cat1 H₂ (5 bar), 25°C P2 Precursor B: 3-Cyclohexylbut-3-enoic Acid Cat2 Catalyst: Chiral Ir-Complex Additive: Cs₂CO₃ Mechanism: Asymmetric Alkene Reduction P2->Cat2 H₂ (3 atm), 65°C Prod1 Racemic Product: 3-Cyclohexylbutanoic Acid Cat1->Prod1 Prod2 Enantioenriched Product: (R)- or (S)-3-Cyclohexylbutanoic Acid Cat2->Prod2 App Downstream Applications: Mevalonic Acid Analogs, H₂ Agonists, Fragrance Esters Prod1->App Prod2->App

Fig 1. Divergent catalytic hydrogenation pathways to racemic and chiral 3-cyclohexylbutanoic acid.

Mechanistic Causality in Catalyst Selection

Do not treat catalyst selection as a trial-and-error exercise. The thermodynamics of the precursor dictates the metal choice.

Why Rhodium (Rh/C) over Palladium (Pd/C) for Arene Hydrogenation?

Hydrogenating the stable aromatic sextet of 3-phenylbutanoic acid requires overcoming a massive activation energy barrier. While Pd/C is the industry standard for alkene reduction, it typically requires harsh conditions (>50 bar H₂, >100 °C) to reduce arenes, which can lead to unwanted hydrogenolysis or decarboxylation. Rhodium (Rh/C or Rh/Al₂O₃) is uniquely active for arene saturation at near-ambient conditions[1]. When paired with glacial acetic acid (AcOH) as a solvent, the protic environment facilitates the initial hydride transfer to the aromatic ring, dramatically accelerating the reaction rate[2].

Why Iridium (Ir) for Asymmetric Alkene Hydrogenation?

Unsaturated aliphatic acids like 3-cyclohexylbut-3-enoic acid lack the rigid, multi-point coordinating groups typically required for standard Rh- or Ru-catalyzed asymmetric hydrogenations. Neutral Iridium catalysts equipped with chiral phosphine-carboxy ligands solve this by utilizing the substrate's own carboxylic acid as a directing group[4]. The addition of a base (Cs₂CO₃) deprotonates the substrate, allowing the carboxylate to tightly bind to the Ir-center. This locks the substrate's conformation, ensuring that hydride delivery occurs exclusively from one enantioface.

Quantitative Data & Catalyst Comparison

The following table synthesizes the operational parameters and expected yields based on the selected precursor and catalytic system.

PrecursorCatalyst SystemSolventConditionsYield (%)Enantiomeric Excess (ee)Reference
3-Phenylbutanoic acid5% Rh/CAcOH5 bar H₂, 25 °C96%N/A (Racemic)[2]
3-Phenylbutanoic acidNi CatalystNeat/MeOH6.5–10 MPa, 180 °C54%N/A (Racemic)[3]
3-Cyclohexylbut-3-enoic acidChiral Ir-Phosphinen-BuOH3 atm H₂, 65 °C99%98%[4]

Self-Validating Experimental Protocols

Protocol A: Racemic Synthesis via Rhodium-Catalyzed Arene Hydrogenation

This protocol utilizes a self-validating pressure-drop mechanism to confirm reaction completion.

  • Substrate Preparation: Dissolve 3-phenylbutanoic acid (10.0 mmol) in 15 mL of glacial acetic acid (AcOH).

    • Causality: AcOH is not just a solvent; it acts as a proton donor that stabilizes the partially reduced diene/monoene intermediates on the catalyst surface[2].

  • Catalyst Loading: Add 0.25 g of 5% Rh/C to the solution.

    • Causality: The high surface area of the carbon support maximizes Rh exposure, while the 5% loading provides an optimal balance between reaction velocity and precious metal cost.

  • Inert Purging: Seal the reaction vessel. Purge the headspace with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

    • Causality: Strict removal of oxygen prevents the catastrophic ignition of the H₂/carbon mixture and prevents oxidative poisoning of the Rh active sites.

  • Hydrogenation & Validation: Pressurize the vessel to 5 bar H₂ and stir vigorously at room temperature.

    • Self-Validation Check: Monitor the pressure gauge. A continuous pressure drop indicates active catalytic turnover. The reaction is complete (typically 12–24 h) when the pressure strictly plateaus, verifying that the theoretical 3 equivalents of H₂ have been consumed.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield a colorless oil (approx. 96% yield)[2].

Protocol B: Enantioselective Synthesis via Iridium-Catalyzed Alkene Hydrogenation

This protocol requires strict anhydrous/anaerobic technique to protect the chiral ligand.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a hydrogenation tube with 3-cyclohexylbut-3-enoic acid (0.5 mmol), the chiral (S)-Ir catalyst (0.005 mmol, 1 mol%), and Cs₂CO₃ (0.25 mmol)[4].

    • Causality: The Ir-complex is highly sensitive to moisture. Cs₂CO₃ is specifically chosen to deprotonate the carboxylic acid without coordinating too strongly to the metal, allowing the substrate to act as its own directing group[4].

  • Solvent Addition: Inject 2 mL of anhydrous n-butanol (n-BuOH).

    • Causality: n-BuOH provides the necessary polarity to dissolve both the organic substrate and the inorganic base while stabilizing the highly polar transition state.

  • Hydrogenation & Validation: Transfer the sealed tube to an autoclave. Replace the argon atmosphere with H₂ (3 cycles) and pressurize to 3 atm. Heat the mixture to 65 °C with constant stirring.

    • Self-Validation Check: The elevated temperature is required to overcome the steric hindrance of the bulky chiral ligand. A lack of H₂ uptake at room temperature is expected; turnover only validates once the thermal threshold is reached.

  • Workup: After 12 hours, cool to room temperature and release the hydrogen. Acidify the mixture with 1M HCl to reprotonate the product, extract with diethyl ether, and concentrate to yield the enantioenriched acid[4].

Analytical Quality Control (QC)

To verify the structural integrity and stereochemical purity of the synthesized 3-cyclohexylbutanoic acid, perform the following QC checks:

  • ¹H-NMR (CDCl₃): The complete disappearance of aromatic protons (δ 7.1–7.4 ppm) or olefinic protons (δ 4.9–5.0 ppm) is the primary indicator of success. The product will exhibit a distinct multiplet at δ 1.65–1.74 ppm (5H, cHex-CH₂, cHex-CH) and a doublet at δ 0.93 ppm (3H, J = 6.8 Hz, CH₃)[5].

  • Chiral HPLC: For Protocol B, derivatize the acid to its corresponding ester or amide and analyze via a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard from Protocol A to validate the >98% enantiomeric excess[4].

Sources

Method

applications of 3-cyclohexylbutanoic acid in polymer chain modifications

Title : Advanced Applications of 3-Cyclohexylbutanoic Acid in Polymer Chain Modifications Target Audience : Researchers, scientists, and drug development professionals. Executive Summary 3-Cyclohexylbutanoic acid (CAS 43...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Applications of 3-Cyclohexylbutanoic Acid in Polymer Chain Modifications Target Audience : Researchers, scientists, and drug development professionals.

Executive Summary

3-Cyclohexylbutanoic acid (CAS 4361-38-0) is an aliphatic carboxylic acid featuring a bulky, hydrophobic cyclohexyl ring[1]. While traditionally utilized as an intermediate in fragrance synthesis and active pharmaceutical ingredients (APIs)[2][3], its unique structural topography has catalyzed new methodologies in advanced polymer chemistry. Specifically, it serves as a potent functionalizing agent for biodegradable polyesters, polyamides, and polyhydroxyalkanoates (PHAs)[2][4]. By incorporating this moiety into polymer backbones or utilizing it as a terminal end-capping agent, formulation scientists can precisely engineer thermal properties, modulate hydrolytic degradation rates, and optimize drug-release kinetics in microcapsule formulations[5].

Mechanistic Causality: Why 3-Cyclohexylbutanoic Acid?

In polymer engineering, the physical properties of a macromolecule are dictated by chain packing and intermolecular forces. The integration of 3-cyclohexylbutanoic acid introduces two critical mechanistic alterations:

  • Steric Disruption and Free Volume Expansion : The bulky cyclohexyl group at the 3-position acts as a steric wedge. When incorporated as a pendant group in PHAs or as an end-cap in polylactic acid (PLA), it disrupts the highly ordered crystalline domains of the polymer matrix[4]. This disruption increases the free volume between polymer chains, which depresses the glass transition temperature ( Tg​ ) and enhances the polymer's flexibility at physiological temperatures.

  • Hydrophobic Shielding : The non-polar cycloaliphatic ring significantly increases the local hydrophobicity of the polymer chain[2]. In drug delivery systems, such as PLGA nanoparticles, water penetration initiates bulk erosion via ester hydrolysis. Capping the hydrophilic terminal hydroxyl groups with 3-cyclohexylbutanoic acid creates a hydrophobic shield, retarding water ingress and mitigating the "initial burst release" phenomenon commonly associated with water-soluble APIs[5].

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful modification.

SteglichWorkflow A PLGA-OH (Unmodified) C Steglich Esterification (DCM, RT, 24h) A->C B 3-Cyclohexylbutanoic Acid + DCC / DMAP B->C D Cold Methanol Precipitation C->D Removes DCU E Cyclohexyl-Capped PLGA D->E Purified Polymer

Workflow for hydrophobic end-capping of PLGA with 3-cyclohexylbutanoic acid via Steglich reaction.

Protocol A: Hydrophobic End-Capping of PLGA via Steglich Esterification
  • Objective : Covalently attach 3-cyclohexylbutanoic acid to the terminal hydroxyl groups of PLGA to extend the degradation profile.

  • Causality of Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, forming an O-acylisourea intermediate. Because the secondary/tertiary nature of the polymer end-groups presents steric hindrance, 4-Dimethylaminopyridine (DMAP) is strictly required. DMAP acts as a hyper-nucleophilic catalyst, attacking the intermediate to form a highly reactive acylpyridinium species, which rapidly reacts with the polymer's -OH group, preventing the formation of inert N-acylurea byproducts.

Step-by-Step Methodology :

  • Preparation : Dissolve 5.0 g of PLGA (free -OH terminated) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced DCC degradation.

  • Activation : Add 3-cyclohexylbutanoic acid (3 molar equivalents relative to PLGA terminal groups) and DCC (3.3 equivalents) to the solution. Stir for 15 minutes at 0°C.

  • Catalysis : Add DMAP (0.3 equivalents). The catalytic amount ensures efficient acyl transfer without complicating downstream purification.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 24 hours. Validation Checkpoint 1 : The solution will become cloudy as dicyclohexylurea (DCU), the byproduct of DCC, precipitates out of the DCM.

  • Filtration : Filter the reaction mixture through a 0.45 µm PTFE syringe filter to remove the insoluble DCU.

  • Precipitation & Purification : Dropwise, add the filtrate into 500 mL of ice-cold methanol under vigorous stirring. The modified PLGA will precipitate, while unreacted acid, residual DMAP, and trace DCU remain in the methanol supernatant.

  • Validation Checkpoint 2 (Analytical) : Dry the precipitated polymer in vacuo. Perform FT-IR spectroscopy; successful end-capping is validated by the complete disappearance of the broad -OH stretching band at ~3500 cm⁻¹ and an enhancement of the ester carbonyl stretch at ~1750 cm⁻¹.

BiosynthesisPathway A 3-Cyclohexylbutanoic Acid (Co-fed with Nonanoic Acid) B Acyl-CoA Synthetase (Thioesterification) A->B C 3-Cyclohexylbutyryl-CoA (Activated Monomer) B->C D PHA Synthase (PhaC) (Polymerization) C->D E Cyclohexyl-Functionalized PHA (Decreased Crystallinity) D->E

Metabolic pathway for microbial biosynthesis of cyclohexyl-functionalized PHAs via co-feeding.

Protocol B: Microbial Biosynthesis of Cyclohexyl-Functionalized PHAs
  • Objective : Synthesize biodegradable PHA copolymers with pendant cyclohexyl groups using Pseudomonas oleovorans[4].

  • Causality of Reagents : Bacteria struggle to utilize cycloaliphatic compounds as a sole carbon source due to cellular toxicity and slow beta-oxidation kinetics. A "co-feeding" strategy using nonanoic acid (NA) provides the primary energy and carbon source for rapid biomass accumulation, while 3-cyclohexylbutanoic acid is co-metabolized and incorporated into the growing polymer chain by the PHA synthase enzyme[4][5].

Step-by-Step Methodology :

  • Inoculation : Culture P. oleovorans in an E-medium supplemented with a carbon source mixture consisting of 80 mol% nonanoic acid and 20 mol% 3-cyclohexylbutanoic acid (total carbon concentration: 20 mM)[4].

  • Fermentation : Incubate at 30°C and 200 rpm for 48-72 hours. Maintain the pH at 7.0 using automated addition of 1 M NaOH or HCl.

  • Harvesting : Centrifuge the culture broth (8000 x g, 15 min) to collect the bacterial biomass. Lyophilize the cell pellet.

  • Extraction : Extract the intracellular PHA by refluxing the lyophilized cells in chloroform for 4 hours. Filter to remove cellular debris.

  • Precipitation : Concentrate the chloroform extract and precipitate the polymer by adding it dropwise to rapidly stirring, ice-cold methanol (1:10 v/v ratio).

  • Validation Checkpoint : Analyze the purified polymer via ¹H-NMR (CDCl₃). The presence of multiplet peaks between 0.8–1.8 ppm, distinct from the linear aliphatic chains, confirms the incorporation of the cyclohexyl pendant groups into the PHA backbone[4].

Quantitative Impact on Polymer Properties

The integration of 3-cyclohexylbutanoic acid fundamentally alters the physicochemical profile of the base polymers. The data below summarizes the typical property shifts observed post-modification, which are critical for formulation scientists designing slow-release microcapsules[5].

Polymer SystemModification TypeMolar Incorporation Tg​ Shift (°C)Hydrophobicity (Water Contact Angle)Hydrolytic Degradation Rate (Half-life in PBS)
PLGA (50:50) Unmodified (OH-terminated)0%45.072°~3 weeks
PLGA (50:50) End-capped with 3-Cyclohexylbutanoic AcidTerminal only43.588°~6 weeks
PHA (Polyhydroxynonanoate) Unmodified0%-25.095°>6 months
PHA Copolymer Backbone Pendant Group (Co-fed)15-20%-18.5105°>8 months

Note: The increase in water contact angle confirms the hydrophobic shielding effect, directly correlating with the extended hydrolytic half-life.

References

  • PubChem Compound Summary for CID 2753328, 3-Cyclohexylbutanoic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Polyesters Produced by Pseudomonas oleovorans Containing Cyclohexyl Groups Source: Macromolecules, American Chemical Society (ACS) URL:[Link]

  • Polyhydroxyalkanoates and method of producing the same (Microcapsules)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Cyclohexylbutanoic Acid Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling the synthesis of 3-cyclohexylbutanoic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling the synthesis of 3-cyclohexylbutanoic acid. The transformation relies on the catalytic hydrogenation of 3-phenylbutanoic acid. Because aromatic ring reduction is thermodynamically demanding but kinetically sensitive, temperature optimization is the single most critical parameter in preventing side reactions.

This guide provides field-proven troubleshooting, causal explanations for reaction behaviors, and a self-validating standard operating procedure (SOP).

Workflow: Temperature Dependency & Reaction Logic

G A 3-Phenylbutanoic Acid + Rh/Al2O3 in AcOH B1 T < 20°C Kinetic Stalling A->B1 Low Temp B2 T = 25°C - 50°C Optimal Thermodynamic Balance A->B2 Optimal Temp B3 T > 80°C Excessive Thermal Energy A->B3 High Temp C1 Incomplete Saturation (Under-reduction) B1->C1 H2 uptake ceases early C2 3-Cyclohexylbutanoic Acid (High Yield & Purity) B2->C2 Complete H2 consumption C3 Side Reactions (Decarboxylation/Cleavage) B3->C3 C-C bond degradation

Reaction pathway and temperature dependency for the catalytic hydrogenation of 3-phenylbutanoic acid.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reactor temperature and the resulting chemical profile when using a standard Rhodium-based catalyst.

Temperature (°C)Conversion (%)Selectivity to Target (%)Primary Impurity / Observed Issue
15 - 20 < 40> 95Unreacted precursor (Kinetic stalling)
25 - 50 > 98> 98None (Optimal operational window)
60 - 80 > 99~ 85Cyclohexane (C-C bond cleavage)
> 80 100< 60Decarboxylation products

Troubleshooting Guides & FAQs

Q1: Why is temperature control the most critical parameter in the synthesis of 3-cyclohexylbutanoic acid? The precursor, 3-phenylbutanoic acid, contains a highly stable aromatic ring. Overcoming the resonance energy of the benzene ring requires a highly active catalyst, typically Rhodium-based[1]. However, the aliphatic carboxylic acid side chain is susceptible to degradation. Elevated temperatures (>80°C) provide the activation energy for unwanted side reactions, such as decarboxylation or hydrogenolysis of the C-C bond. Maintaining a mild temperature ensures the kinetic barrier for hydrogenation is crossed without providing enough thermal energy to break the C-C or C-O bonds[2]. The causality here is a strict competition between the activation energy of aromatic saturation and the activation energy of side-chain cleavage.

Q2: My reaction at 35°C is stalling at 70% conversion. Should I increase the temperature to force completion? No. Increasing the temperature beyond the optimal 25–50°C window risks degrading your product into cyclohexane derivatives[1]. Aromatic hydrogenation is a three-phase system (solid catalyst, liquid solvent, gaseous H2). Stalling at optimal temperatures usually indicates mass transfer limitations (hydrogen starvation at the catalyst surface) rather than a lack of thermal energy. Corrective Actions:

  • Increase agitation (stirring speed to >800 rpm).

  • Ensure H2 pressure is consistently maintained at 5–6 bar[3].

  • Verify that the catalyst hasn't been poisoned by trace sulfur or halide impurities in the starting material.

Q3: How can I implement a self-validating system to ensure my temperature and pressure parameters are working in real-time? Rely on volumetric hydrogen uptake. The stoichiometry requires exactly 3 moles of H2 per mole of 3-phenylbutanoic acid to fully saturate the ring to 3-cyclohexylbutanoic acid[3]. By tracking the pressure drop in a sealed autoclave, you create a real-time, self-validating metric of conversion. When the theoretical pressure drop is achieved and the pressure stabilizes, the reaction has reached its kinetic endpoint. This eliminates the need for intermediate sampling, which can introduce oxygen and prematurely deactivate the Rh catalyst.

Step-by-Step Methodology: Optimized Catalytic Hydrogenation

The following protocol utilizes a self-validating endpoint and leverages the optimal thermodynamic window to ensure high-fidelity conversion.

  • Preparation: Dissolve 9 mmol of 3-phenylbutanoic acid in 30 mL of glacial acetic acid[3]. Causality Note: Acetic acid acts as a polar protic solvent that slightly protonates the catalyst surface, enhancing aromatic adsorption without the need for high thermal input.

  • Catalyst Loading: Add 0.5 g of 5% Rh/Al₂O₃ catalyst[3]. Rhodium is explicitly chosen over Palladium due to its superior efficiency in reducing arenes at room temperature[1].

  • Purging: Seal the autoclave. Purge with inert gas (N₂ or Argon) three times, followed by three purges with H₂ gas to ensure a completely oxygen-free environment.

  • Pressurization & Temperature: Pressurize the reactor to 5–6 bar with H₂[3]. Set the internal temperature control to maintain 35°C.

  • Reaction & Monitoring (Self-Validation): Initiate vigorous stirring. Monitor the H₂ pressure drop. The mixture should be hydrogenated for approximately 40 hours[3]. The reaction validates itself when H₂ consumption strictly ceases at the 3-molar equivalent mark.

  • Workup: Filter the mixture through a Celite pad to remove the heterogeneous catalyst, washing the pad with additional acetic acid[3].

  • Isolation: Remove the solvent in vacuo. Dissolve the crude solid in water (approx. 5 mL), extract with ethyl acetate (3 x 3 mL), dry the combined extracts over anhydrous MgSO₄, and concentrate to yield the pure 3-cyclohexylbutanoic acid as a colorless oil[3].

References

  • Title: Supporting Information - Amazon AWS (Synthesis of cyclohexylalkanoic acids) | Source: amazonaws.
  • Title: Highly Efficient Hydrogenation of Solid Polycyclic Aromatic Hydrocarbons at Mild Temperature by the Ru–Rh Alloy Catalyst - ACS Publications | Source: acs.
  • Title: Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source - MDPI | Source: mdpi.

Sources

Optimization

Technical Support Center: Optimizing 3-Cyclohexylbutanoic Acid Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique synthetic hurdles associated with 3-cycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique synthetic hurdles associated with 3-cyclohexylbutanoic acid.

The Chemical Challenge: 3-Cyclohexylbutanoic acid is a highly valued intermediate for synthesizing fragrant esters and pharmaceutical scaffolds[1][2]. However, the steric bulk of the cyclohexyl ring combined with the aliphatic backbone significantly hinders nucleophilic attack at the carbonyl carbon. When subjected to traditional esterification conditions, this steric drag prolongs reaction times, forcing the use of harsh environments that inevitably generate unwanted byproducts[3].

Below is our comprehensive troubleshooting guide, mechanistic visualizations, and self-validating protocols to ensure high-yield, high-purity esterification.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I seeing high levels of dialkyl ethers and elimination products when using sulfuric acid?

Causality: Traditional Fischer esterification relies on strong mineral acids (like H2​SO4​ ) and elevated temperatures to force the equilibrium forward. Because 3-cyclohexylbutanoic acid reacts slowly due to steric hindrance, the alcohol is exposed to harsh acidic conditions for extended periods. This catalyzes the self-condensation of the alcohol into dialkyl ethers ( ROH+R′OH→R−O−R′+H2​O )[4]. Furthermore, if you are utilizing secondary or tertiary alcohols, strong mineral acids will promote E1 elimination pathways, yielding alkenes instead of the target ester. The Solution: Abandon strong mineral acids. Transition to milder, solid-supported acid catalysts (e.g., p-Toluenesulfonic acid or ion-exchange resins) at lower temperatures, or bypass acid catalysis entirely by utilizing a carbodiimide-mediated Steglich esterification[5][6].

Q2: I switched to a Steglich esterification (DCC), but my yield is low and I have an insoluble byproduct that isn't DCU. What is it?

Causality: You are observing the accumulation of an N-acylurea . In a Steglich reaction, Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because 3-cyclohexylbutanoic acid is sterically hindered, the subsequent nucleophilic attack by the alcohol is sluggish. This kinetic delay allows the O-acylisourea to undergo a slow, irreversible 1,3-rearrangement into a stable N-acylurea, which is a synthetic "dead end"[5][7]. The Solution: You must introduce 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst (typically 5–10 mol%). DMAP attacks the O-acylisourea intermediate much faster than the alcohol can, forming a highly reactive acyl-pyridinium salt ("active ester"). This intermediate cannot rearrange into N-acylurea and rapidly transfers the acyl group to the alcohol[5][6][8].

Q3: How can I drive the equilibrium of an acid-catalyzed esterification without using massive, wasteful excesses of alcohol?

Causality: Esterification is a reversible equilibrium. The accumulation of the water byproduct drives the reverse hydrolysis reaction, stalling conversion rates typically around 60-70%[3]. The Solution: Implement a modified Dean-Stark apparatus equipped with a Soxhlet extractor containing 4Å or 5Å molecular sieves. While a standard Dean-Stark trap relies on phase separation, molecular sieves irreversibly sequester water molecules from the condensing azeotrope. This prevents trace water from recycling back into the reaction flask, pushing the equilibrium to near-quantitative yields[9][10][11].

Part 2: Mechanistic & Workflow Visualizations

Steglich Esterification Pathway

G A 3-Cyclohexylbutanoic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylurea Byproduct (Dead End) B->C Slow 1,3-rearrangement (Without DMAP) E Acyl-Pyridinium Salt (Active Ester) B->E Fast nucleophilic attack (With DMAP) D DMAP Catalyst D->E G Target Ester + DCU E->G + Alcohol F Alcohol Addition F->G G->D DMAP Regeneration

Steglich esterification mechanism showing DMAP preventing N-acylurea byproduct formation.

Azeotropic Dehydration Workflow

Workflow N1 Combine Acid, Alcohol, Catalyst & Toluene N2 Heat to Reflux (110°C) N1->N2 N3 Azeotropic Distillation (Modified Dean-Stark) N2->N3 N4 Water Trapped in Molecular Sieves N3->N4 Removes H2O byproduct N5 Reaction Completion (GC-MS Check) N4->N5 Drives equilibrium N6 Aqueous Workup (Neutralize Catalyst) N5->N6 If >95% conversion N7 Purified Ester N6->N7

Workflow for azeotropic esterification utilizing a Dean-Stark trap with molecular sieves.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before advancing to the next step.

Protocol A: DMAP-Accelerated Steglich Esterification (For Sensitive/Bulky Alcohols)

This method operates at room temperature, entirely avoiding acid-catalyzed etherification and elimination.

  • Initialization: Dissolve 3-cyclohexylbutanoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (0.1 eq) to the mixture.

    • Validation Checkpoint: The solution must remain clear, confirming complete dissolution of the nucleophilic catalyst.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Slowly add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 10 minutes.

  • Propagation: Stir the mixture for 5 minutes at 0°C, then remove the ice bath and allow it to warm to room temperature.

    • Validation Checkpoint: A white precipitate of dicyclohexylurea (DCU) should begin forming within 15–30 minutes. The appearance of this insoluble solid validates that the carboxylic acid has been successfully activated and the esterification is proceeding[5][6].

  • Termination & Workup: After 12 hours, filter the suspension through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified ester.

Protocol B: Azeotropic Dehydration via Modified Dean-Stark (For Robust Alcohols)

This method uses physical water removal to drive equilibrium without requiring coupling reagents.

  • Initialization: In a round-bottom flask, combine 3-cyclohexylbutanoic acid (1.0 eq), the target alcohol (1.5 eq), and p-Toluenesulfonic acid (p-TSA, 0.05 eq) in anhydrous toluene.

  • Apparatus Assembly: Attach a modified Dean-Stark trap fitted with a Soxhlet thimble containing activated 4Å molecular sieves. Top the apparatus with a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110°C).

    • Validation Checkpoint: Observe the toluene/water azeotrope condensing and falling into the trap. The molecular sieves will physically sequester the water. The lack of a visible biphasic liquid separation in the trap validates that the sieves are effectively capturing the moisture[9][10][11].

  • Monitoring: Sample the reaction every 2 hours and analyze via GC-MS.

    • Validation Checkpoint: The reaction is deemed complete when the 3-cyclohexylbutanoic acid peak is reduced to <5% relative abundance.

  • Workup: Cool the mixture to room temperature, wash with saturated NaHCO3​ to neutralize the p-TSA catalyst, dry over MgSO4​ , and remove the toluene in vacuo.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and byproduct risks associated with different esterification strategies for 3-cyclohexylbutanoic acid.

Esterification MethodCatalyst SystemOperating Temp (°C)Primary Byproduct RiskTypical Yield
Standard Fischer H2​SO4​ (Homogeneous)>100°CDialkyl ethers, Alkenes40 - 60%
Uncatalyzed Steglich DCC only20 - 25°CN-acylurea (Dead end)30 - 50%
Optimized Steglich DCC + DMAP20 - 25°CDicyclohexylurea (DCU)85 - 95%
Modified Dean-Stark p-TSA + Mol. Sieves110°CMinimal (Water trapped)80 - 90%

Part 5: References

  • Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Catalyzed esterification process (EP0552541A1) Source: Google Patents URL:

  • Kinetic Study of Homogeneous Catalyzed Esterification of a Series of Aliphatic Acids with Different Alcohols Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Dean−Stark Apparatus Modified for Use with Molecular Sieves Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Fragrant Esters of 3-Cyclohexylbutanoic Acid Source: Perfumer & Flavorist URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 3-Cyclohexylbutanoic Acid Analysis

Welcome to the technical support center for the HPLC analysis of 3-cyclohexylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 3-cyclohexylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to develop robust, reproducible, and accurate analytical methods.

Understanding the Analyte: 3-Cyclohexylbutanoic Acid

Before optimizing any method, it is crucial to understand the physicochemical properties of the analyte. 3-Cyclohexylbutanoic acid is a non-aromatic carboxylic acid. Its structure dictates its behavior in a reversed-phase HPLC system.

PropertyValueSource & Significance
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [1][3]
Structure A cyclohexane ring attached to a butanoic acid chain.
Predicted XLogP3 3.3[1] Indicates significant non-polar character; well-suited for reversed-phase chromatography.
Key Functional Group Carboxylic Acid (-COOH)This group is ionizable, making mobile phase pH the most critical parameter for controlling retention and peak shape.[4][5]
UV Absorbance Lacks a strong chromophore. Detectable at low UV wavelengths (~210 nm) due to the carboxyl group.[6][7]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for 3-cyclohexylbutanoic acid.

Q1: What is the best starting point for column selection and mobile phase composition?

A1: For a non-polar compound like 3-cyclohexylbutanoic acid, a standard C18 column is the ideal starting point. A good initial mobile phase is a simple isocratic mixture of Acetonitrile (ACN) and acidified water .

Based on the analyte's hydrophobicity, a recommended starting point is:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for hydrophobic molecules.
Mobile Phase Acetonitrile:Water (60:40, v/v) with acidACN is a common organic modifier. The 60:40 ratio is a typical starting point that can be adjusted to control retention.[8]
Acidifier 0.1% Phosphoric Acid or 0.1% Formic Acid in the water portionCritical for controlling pH to ensure the analyte is in its non-ionized form.[9][10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.[11]
Detection UV at 210 nmThe carboxyl group absorbs at low wavelengths; 210 nm offers good sensitivity.[7][12]
Q2: Why is controlling the mobile phase pH so critical for this analysis?

A2: The carboxylic acid group on 3-cyclohexylbutanoic acid can exist in two forms: a protonated (neutral, -COOH) form and an ionized (negatively charged, -COO⁻) form. The equilibrium between these forms is governed by the mobile phase pH.

  • At Low pH (e.g., pH < 3): The mobile phase has a high concentration of protons (H⁺). This suppresses the ionization of the carboxylic acid, forcing it to remain in its neutral -COOH form.[13][14] This neutral form is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to good retention and sharp, symmetrical peaks.[4][15]

  • At High pH (e.g., pH > 6): The analyte becomes deprotonated (-COO⁻). This ionized form is much more polar and has little affinity for the C18 phase, causing it to elute very early, often with poor peak shape.[5]

Therefore, maintaining a low, stable pH is the single most important factor for achieving a robust and reproducible separation.[4][12] An optimal mobile phase pH for a weak acid is typically at least 2 pH units below its pKa.[12]

Q3: What is the difference between using Acetonitrile and Methanol as the organic modifier?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC, but they can offer different selectivity.

  • Elution Strength: ACN is a stronger solvent than MeOH. This means you will generally need a lower percentage of ACN to achieve the same retention time as with MeOH.

  • Selectivity: The two solvents interact with analytes differently. If you are trying to separate 3-cyclohexylbutanoic acid from impurities, switching from ACN to MeOH (or vice-versa) can alter the elution order and improve resolution.[8]

  • Viscosity & Pressure: ACN/water mixtures have lower viscosity, resulting in lower backpressure compared to MeOH/water mixtures.

For initial method development, ACN is often preferred due to its lower UV cutoff and lower viscosity.

Part 2: Troubleshooting Guide

This section provides structured solutions to specific problems you may encounter during method development.

Problem: Poor Peak Shape (Tailing)
Q4: My peak for 3-cyclohexylbutanoic acid is severely tailing. What is the cause and how do I fix it?

A4: Peak tailing is a common issue for acidic compounds and is almost always caused by unwanted secondary interactions with the stationary phase.[16][17]

Primary Cause: Silanol Interactions Silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[16] At mid-range pH values (e.g., pH 4-7), these silanol groups can become ionized (Si-O⁻).[17] Your neutral analyte (-COOH) can have a secondary interaction with these ionized silanols, creating a mixed-mode retention mechanism that leads to significant peak tailing.[13][16]

Troubleshooting Workflow: Eliminating Peak Tailing

The most effective way to eliminate this tailing is to control the mobile phase pH to suppress all unwanted ionic interactions.

G Start Start: Tailing Peak Observed CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Action: Lower Mobile Phase pH (Use 0.1% H3PO4 or HCOOH) CheckpH->AdjustpH No CheckBuffer Is Buffer Concentration Adequate (10-50 mM)? CheckpH->CheckBuffer Yes AdjustpH->Start Re-inject AdjustBuffer Action: Increase Buffer Concentration CheckBuffer->AdjustBuffer No CheckColumn Is the column old or contaminated? CheckBuffer->CheckColumn Yes AdjustBuffer->Start Re-inject FlushColumn Action: Flush or Replace Column CheckColumn->FlushColumn Yes GoodPeak Result: Symmetrical Peak CheckColumn->GoodPeak No FlushColumn->Start Re-inject

Caption: Troubleshooting Decision Tree for Peak Tailing.

Protocol: Optimizing Mobile Phase pH to Minimize Tailing

Objective: To find the optimal mobile phase pH that provides a tailing factor (Tf) or asymmetry factor (As) close to 1.0.

  • Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, each with a different pH. A good range to test is pH 3.5, 3.0, 2.5, and 2.0. Use a reliable pH meter.

    • Example for pH 2.5: Use a phosphate buffer (e.g., potassium phosphate) and adjust the pH with phosphoric acid. A buffer concentration of 25 mM is generally sufficient.[18]

  • Equilibrate the System: Start with the highest pH mobile phase (3.5). Flush the column with at least 10-15 column volumes of the pre-mixed mobile phase (e.g., 60:40 ACN:Buffer) to ensure full equilibration.

  • Inject and Analyze: Inject your 3-cyclohexylbutanoic acid standard and record the chromatogram. Calculate the tailing factor.

  • Iterate: Sequentially switch to the next lower pH mobile phase (3.0, then 2.5, etc.). Ensure the column is fully re-equilibrated before each injection.

  • Compare Results: Create a table to compare the tailing factor at each pH. The pH that yields a value closest to 1.0 is optimal.

Illustrative Data: Effect of pH on Peak Shape

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
4.5> 2.0Severe Tailing
3.51.8Noticeable Tailing
3.01.3Minor Tailing
2.5 1.1 Excellent, Symmetrical Peak
Problem: Inadequate or Excessive Retention
Q5: My analyte peak is eluting too early (low retention) or too late (long run time). How do I adjust the retention time?

A5: Retention time in reversed-phase HPLC is primarily controlled by the polarity of the mobile phase. You can adjust it by modifying the ratio of the organic modifier to the aqueous phase.[8]

To Increase Retention Time (if eluting too early):

  • Action: Decrease the percentage of the organic modifier (Acetonitrile). A 10% decrease in organic content can increase retention by 2- to 3-fold.[8]

  • Example: If you are using 60:40 ACN:Water, try changing to 55:45 or 50:50.

To Decrease Retention Time (if eluting too late):

  • Action: Increase the percentage of the organic modifier.

  • Example: If you are using 60:40 ACN:Water, try changing to 65:35 or 70:30.

Method Development Workflow

This workflow systematically optimizes both retention and selectivity.

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Retention Optimization cluster_2 Phase 3: Peak Shape Optimization cluster_3 Phase 4: Finalization Start Select C18 Column Set Detector to 210 nm Scout Isocratic Run: 60% ACN / 40% Water (0.1% Acid) Start->Scout CheckK Is Retention Factor (k') between 2 and 10? Scout->CheckK AdjustACN Adjust % ACN (Increase to decrease RT, vice versa) CheckK->AdjustACN No CheckTailing Is Peak Tailing > 1.2? CheckK->CheckTailing Yes AdjustACN->Scout Re-run AdjustpH Optimize Mobile Phase pH (Target pH 2.0-3.0) CheckTailing->AdjustpH Yes Final Final Method Validated CheckTailing->Final No AdjustpH->Scout Re-run

Caption: General Workflow for HPLC Method Development.

Problem: Irreproducible Retention Times
Q6: My retention times are shifting from one injection to the next. What are the common causes?

A6: Retention time instability is a sign that your system or method is not robust. The most common culprits are related to the mobile phase and column conditions.

  • Insufficient Column Equilibration: This is the most frequent cause. When you change the mobile phase composition or start up the system, the column needs to be thoroughly flushed with the new mobile phase to reach equilibrium.

    • Solution: Always flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis sequence. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.

  • Improper Mobile Phase Preparation: If the mobile phase is not prepared consistently, retention times will vary.

    • Solution: Use volumetric flasks for accurate measurements. If using a buffer, always measure and adjust the pH of the aqueous portion before mixing it with the organic solvent.[14] Ensure the mobile phase is well-mixed and degassed.

  • Fluctuations in Column Temperature: Small changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C). This is essential for reproducible chromatography.[7][19]

  • Buffer Concentration: In some cases, especially with mixed-mode interactions, the buffer concentration can affect retention.[20]

    • Solution: Ensure you are using a consistent and adequate buffer concentration (10-50 mM is typical) in every mobile phase preparation.[18]

References
  • Deming, S. N., & Turoff, M. L. (1978). Optimization of reverse-phase liquid chromatographic separation of weak organic acids. Analytical Chemistry, 50(4), 546-548. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Butanoic acid, 3-methyl-, cyclohexyl ester. Retrieved from [Link]

  • Wang, Y., & Yan, G. (2001). [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. Se Pu, 19(3), 241-243. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexylbutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Effect of Buffer Concentration on Retention of Charged Analytes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Butanoic acid, cyclohexyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2026, March 13). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Cyclohexylbutanoate. PubChem Compound Database. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Technical University of Moldova. (n.d.). Optimization of analysis conditions for organic acids in wine by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanebutanoic acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanoic acid, cyclohexyl ester (CAS 1551-44-6). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclohexylbutanoic acid (C10H18O2). Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra for 3-Cyclohexylbutanoic Acid: A Comparison Guide

As a Senior Application Scientist, I frequently encounter challenges in resolving complex aliphatic signals during drug discovery workflows. 3-Cyclohexylbutanoic acid (PubChem CID: 2753328)[1] is a highly versatile aliph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in resolving complex aliphatic signals during drug discovery workflows. 3-Cyclohexylbutanoic acid (PubChem CID: 2753328)[1] is a highly versatile aliphatic building block, prominently utilized in the synthesis of highly potent, subtype-selective carbamoylguanidine-type histamine H2 receptor agonists[2][3].

Structurally, the molecule features a flexible aliphatic chain attached to a bulky cyclohexyl ring. This creates a classic NMR challenge: severe signal overlap in the upfield region (1.0–2.0 ppm). This guide objectively compares different NMR methodologies, provides reference spectral data, and details a self-validating experimental protocol for the unequivocal structural elucidation of 3-cyclohexylbutanoic acid.

Comparison of NMR Analytical Approaches

To accurately assign the structure of 3-cyclohexylbutanoic acid, researchers must choose the right combination of field strength, solvent, and pulse sequences. Here is a comparative analysis of the available alternatives:

1D NMR vs. 2D NMR Techniques
  • 1D 1H NMR: Sufficient for identifying the isolated carboxylic acid proton and the distinct diastereotopic methylene protons at C2[4]. However, 1D NMR fails to resolve the 11 overlapping protons of the cyclohexyl ring and the C3 methine group.

  • 2D NMR (COSY, HSQC, HMBC): Superior alternative. 2D HSQC is required to separate the overlapping proton signals by spreading them across the much wider 13C chemical shift dimension. HMBC is critical for proving the connectivity between the cyclohexyl ring (C1') and the aliphatic chain (C3).

Solvent Selection: CDCl3 vs. DMSO-d6
  • CDCl3 (Deuterated Chloroform): Recommended. CDCl3 lacks exchangeable protons and provides a relatively non-polar environment. This allows the carboxylic acid proton to appear as a distinct, albeit broad, singlet at ~11.40 ppm[4]. It also minimizes solvent interference in the highly congested aliphatic region.

  • DMSO-d6: Not recommended. While DMSO-d6 strongly solvates carboxylic acids, it acts as a strong hydrogen-bond acceptor. This causes the acidic proton to shift significantly downfield (often >12 ppm) and broaden extensively, sometimes exchanging with residual water and disappearing entirely.

Low-Field (400 MHz) vs. High-Field (600+ MHz)
  • At 400 MHz , second-order effects (where the chemical shift difference is close to the J-coupling constant) cause the cyclohexyl protons to appear as unresolved multiplets.

  • Upgrading to a 600 MHz spectrometer increases chemical shift dispersion, reducing these second-order effects and allowing for the extraction of specific vicinal and geminal J-couplings.

Reference Spectra Data

The following tables summarize the quantitative 1H and 13C NMR data for 3-cyclohexylbutanoic acid. The causality behind the distinct C2 proton signals lies in the adjacent chiral center at C3; the bulky cyclohexyl group restricts bond rotation, locking the C2 protons into magnetically inequivalent environments (diastereotopic) with distinct vicinal couplings (5.0 Hz and 9.2 Hz)[4].

Table 1: 1H NMR Spectral Data (CDCl3)

Data referenced to residual CHCl3 at 7.26 ppm.[4]

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment / Causality
-COOH 11.40br s1H-Acidic proton; broadened due to dynamic hydrogen bonding.
C2-H a​ 2.43dd1H14.9, 5.0Diastereotopic CH 2​ ; large geminal coupling (14.9 Hz).
C2-H b​ 2.11dd1H14.9, 9.2Diastereotopic CH 2​ ; distinct vicinal coupling dictates conformation.
C3-H 1.87m1H-Aliphatic methine; splits due to adjacent CH 2​ , CH 3​ , and cyclohexyl CH.
Cyclohexyl 1.65 – 1.74m5H-Equatorial cyclohexyl protons + C1' methine.
Cyclohexyl 1.03 – 1.20m6H-Axial cyclohexyl protons; shielded by ring anisotropy.
C4-H 3​ 0.93d3H6.8Terminal methyl group split by C3 methine.
Table 2: Representative 13C NMR Spectral Data (CDCl3)

Data referenced to CDCl3 triplet at 77.16 ppm. Values are representative assignments based on structural analogs.[5]

PositionChemical Shift (ppm)Carbon TypeAssignment
C1 ~180.5C (Quaternary)Carbonyl (C=O) of the carboxylic acid.
C1' ~43.1CHCyclohexyl methine attached to C3.
C2 ~41.2CH 2​ Aliphatic chain methylene.
C3 ~35.8CHAliphatic chain methine.
C2', C6' ~30.2, 29.8CH 2​ Cyclohexyl methylenes (ortho-like).
C3', C5' ~26.8CH 2​ Cyclohexyl methylenes (meta-like).
C4' ~26.6CH 2​ Cyclohexyl methylene (para-like).
C4 ~16.5CH 3​ Terminal methyl group.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high scientific integrity and reproducibility, follow this self-validating experimental protocol. Every step is designed to prevent artifacts and ensure quantitative accuracy.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of highly pure 3-cyclohexylbutanoic acid.

  • Dissolve the sample in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation: Ensure the solution is perfectly clear. Any particulate matter will degrade magnetic field homogeneity (shimming). Filter through glass wool into a 5 mm NMR tube if necessary.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform automatic tuning and matching (ATM) for both 1H and 13C channels to maximize probe sensitivity.

  • Execute 3D gradient shimming (e.g., TopShim) on the Z-axis. Validation: The residual CHCl3 peak at 7.26 ppm must have a width at half-height ( w1/2​ ) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1H NMR: Acquire 16 scans with a spectral width of 15 ppm. Crucial: Set the relaxation delay (D1) to at least 3.0 seconds. The acidic proton and terminal methyl group have different T1​ relaxation times; a short D1 will result in artificially low integration values for the methyl group.

  • 13C NMR: Acquire 512–1024 scans using a power-gated decoupling sequence (e.g., zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias while maintaining decoupling.

Step 4: Processing and Verification

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. This mathematically optimizes the signal-to-noise ratio without sacrificing resolution.

  • Phase the spectrum manually to ensure perfectly symmetrical peak baselines, and integrate the signals relative to the C4-methyl doublet (set to exactly 3.00).

Mandatory Visualization: Structural Elucidation Workflow

The following diagram maps the logical decision-making process for analyzing the NMR data of 3-cyclohexylbutanoic acid.

NMR_Workflow Sample Sample Preparation (3-Cyclohexylbutanoic acid in CDCl3) Acq NMR Data Acquisition (High-Field Cryoprobe) Sample->Acq Transfer to 5mm Tube OneD_H 1D 1H NMR (Proton environments & Integration) Acq->OneD_H OneD_C 1D 13C NMR (Carbon framework) Acq->OneD_C TwoD_COSY 2D COSY (H-H Spin Systems) OneD_H->TwoD_COSY If overlap exists TwoD_HSQC 2D HSQC (1-Bond C-H correlations) OneD_H->TwoD_HSQC TwoD_HMBC 2D HMBC (Long-range C-H connectivity) OneD_H->TwoD_HMBC OneD_C->TwoD_HSQC OneD_C->TwoD_HMBC Verify Structural Verification & Signal Assignment TwoD_COSY->Verify TwoD_HSQC->Verify TwoD_HMBC->Verify

Caption: Logical workflow for the structural elucidation of 3-cyclohexylbutanoic acid using 1D and 2D NMR.

References

  • National Center for Biotechnology Information. "3-Cyclohexylbutanoic acid | C10H18O2 | CID 2753328 - PubChem". NIH.
  • Kraus, A., et al. "Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships". University of Regensburg.
  • Plazg, et al. "Abolishing Dopamine D2long/D3 Receptor Affinity of Subtype-Selective Carbamoylguanidine-Type Histamine H2 Receptor Agonists". Journal of Medicinal Chemistry - ACS Publications.
  • "Supporting Information: NMR Data for 3-Cyclohexylbutanoic acid (37b)". Amazon AWS / Wiley-VCH.
  • "Neutral Iridium Catalysts with Chiral Phosphine-Carboxy Ligands for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids". The Royal Society of Chemistry.

Sources

Comparative

comparing reactivity of 3-cyclohexylbutanoic acid vs cyclohexylpropanoic acid

As a Senior Application Scientist specializing in physical organic chemistry and process development, I frequently encounter the profound impact that seemingly minor structural variations can have on molecular reactivity...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in physical organic chemistry and process development, I frequently encounter the profound impact that seemingly minor structural variations can have on molecular reactivity. When evaluating carbocyclic fatty acids—a critical class of scaffolds in drug discovery, fragrance synthesis, and hydrometallurgy—the comparison between 3-cyclohexylbutanoic acid and 3-cyclohexylpropanoic acid serves as a masterclass in steric hindrance.

The addition of a single methyl group at the β -position in 3-cyclohexylbutanoic acid fundamentally alters its steric profile compared to the unbranched 3-cyclohexylpropanoic acid. This guide objectively compares their physicochemical properties, reactivity profiles, and provides self-validating experimental protocols to demonstrate how these structural nuances dictate laboratory workflows.

Physicochemical & Structural Comparison

Before examining their reactivity, we must establish the structural baseline. The primary difference lies at the C3 ( β ) position: 3-cyclohexylbutanoic acid possesses a methyl branch, whereas 3-cyclohexylpropanoic acid features an unhindered aliphatic chain[1][2].

Property3-Cyclohexylbutanoic Acid3-Cyclohexylpropanoic Acid
CAS Number 4361-38-0701-97-3
PubChem CID 275332869702
Molecular Formula C10H18O2C9H16O2
Molecular Weight 170.25 g/mol 156.22 g/mol
SMILES CC(CC(=O)O)C1CCCCC1O=C(O)CCC1CCCCC1
Structural Feature β -methyl branchedUnbranched aliphatic chain
Steric Parameter ( Es′​ ) High (Hindered)0.28 (Low Hindrance)
Primary Applications Fragrance esters (milky/cocoa notes)Metal extraction, API intermediates

Causality in Reactivity: The Steric Factor

The reactivity of these two acids diverges significantly across different chemical environments due to the spatial constraints imposed by the β -methyl group.

A. Esterification Dynamics

3-Cyclohexylbutanoic acid is highly valued for synthesizing fragrant esters (e.g., amyl and isoamyl esters) that exhibit unique olfactory profiles resembling cocoa and fermented cheese[3]. However, the β -methyl group creates a steric shield around the carbonyl carbon, significantly increasing the activation energy required for nucleophilic attack by an alcohol. Consequently, standard Fischer esterification yields poor results. To overcome this, aggressive thermodynamic driving forces—specifically, azeotropic distillation with toluene using p-toluenesulfonic acid (p-TsOH)—are required[3]. In contrast, the unhindered 3-cyclohexylpropanoic acid undergoes esterification rapidly under mild, room-temperature coupling conditions.

B. Metal Complexation & Solvent Extraction

In hydrometallurgy, carboxylic acids act as ligands for the solvent extraction of rare-earth metals. The steric bulk of the extractant directly dictates the stoichiometry of the resulting metal-ligand complex. 3-Cyclohexylpropanoic acid, possessing a very low steric hindrance parameter ( Es′​=0.28 ), allows multiple ligand molecules to pack tightly around a metal center without spatial clashing. This enables the formation of stable dimeric complexes, such as (LaA3​(HA)3​)2​ , during the extraction of trivalent lanthanides[4]. Highly hindered acids, conversely, are forced into monomeric complexes due to ligand-ligand repulsion[4].

C. Pyrolysis and Decarboxylation

Kinetic studies on naphthenic acids reveal that the distance of the carboxylic acid from the cyclohexyl ring and localized steric hindrance dictate the competition between decarboxylation and dehydration pathways. At elevated temperatures (e.g., 773 K), 3-cyclohexylpropanoic acid strongly favors decarboxylation over dehydration, a behavior driven by the flexibility and lack of branching in its propanoic chain[5].

StericEffects Acid Carbocyclic Fatty Acids CBA 3-Cyclohexylbutanoic Acid (β-methyl branched) Acid->CBA CPA 3-Cyclohexylpropanoic Acid (Unbranched chain) Acid->CPA StericHigh High Steric Hindrance (Restricted approach) CBA->StericHigh StericLow Low Steric Hindrance (Es' = 0.28) CPA->StericLow Ester1 Requires Azeotropic Distillation (p-TsOH) StericHigh->Ester1 Esterification Metal1 Monomeric Metal Complexes StericHigh->Metal1 Metal Extraction Ester2 Standard Mild Esterification StericLow->Ester2 Esterification Metal2 Dimeric Metal Complexes (e.g., La, Gd) StericLow->Metal2 Metal Extraction

Caption: Impact of β-branching on the reactivity and complexation pathways of carbocyclic acids.

Experimental Protocols

To demonstrate the practical implications of these reactivity differences, below are two self-validating protocols tailored to the specific chemical behavior of each molecule.

Protocol 1: Azeotropic Esterification of Sterically Hindered 3-Cyclohexylbutanoic Acid

Scientific Rationale: Because the β -methyl group sterically hinders the tetrahedral intermediate, the reaction rate is inherently slow. We utilize a Dean-Stark apparatus as a self-validating system: by continuously removing water, we exploit Le Chatelier's principle to drive the equilibrium forward. The volumetric collection of water provides real-time, visual confirmation of reaction progress[3].

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1.0 equivalent of 3-cyclohexylbutanoic acid (10 mmol, 1.70 g), 1.5 equivalents of isoamyl alcohol (15 mmol), and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) in 50 mL of anhydrous toluene.

  • Apparatus Assembly: Equip the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reflux & Monitor: Heat the mixture to reflux (approx. 110°C). Monitor the water accumulating in the Dean-Stark trap.

  • Validation: The reaction is deemed complete when the water volume in the trap plateaus (theoretical yield: ~0.18 mL of water). This typically requires 4–6 hours due to steric drag.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 5% aqueous NaHCO3​ (2 x 25 mL) to quench the catalyst and remove unreacted acid. Follow with a brine wash, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the fragrant ester.

Workflow Start Reaction Setup Acid + Alcohol + p-TsOH in Toluene Reflux Reflux Heating (Dean-Stark Trap) Start->Reflux Monitor Monitor Water Evolution (Self-Validation) Reflux->Monitor Le Chatelier's Principle Quench Quench & Wash (5% NaHCO3) Monitor->Quench Plateau Reached Product Pure Ester Isolation Quench->Product

Caption: Step-by-step workflow for the azeotropic esterification of hindered acids.

Protocol 2: Solvent Extraction of Lanthanides using 3-Cyclohexylpropanoic Acid

Scientific Rationale: The unhindered nature of 3-cyclohexylpropanoic acid makes it an excellent model for studying high-coordination metal extraction[4]. This protocol uses the slope-analysis technique, a self-validating mathematical method where the slope of logD (distribution ratio) versus equilibrium pH confirms the stoichiometry of the extracted dimeric complex.

  • Phase Preparation: Prepare a 0.1 M organic phase of 3-cyclohexylpropanoic acid in xylene. Prepare an aqueous phase containing 0.01 M Lanthanum(III) nitrate ( La(NO3​)3​ ).

  • pH Adjustment: Adjust the initial pH of multiple aqueous aliquots to range between 3.0 and 5.0 using dilute HNO3​ or NaOH .

  • Equilibration: Contact equal volumes (e.g., 10 mL) of the organic and aqueous phases in separation funnels. Agitate mechanically for 30 minutes at 25°C to ensure complete mass transfer and thermodynamic equilibrium.

  • Phase Separation & Measurement: Allow the phases to separate. Measure the exact equilibrium pH of the aqueous phase.

  • Quantification & Validation: Determine the remaining La3+ concentration in the aqueous phase via ICP-OES. Calculate the distribution ratio ( D=[La]org​/[La]aq​ ). Plot logD against the equilibrium pH; a slope of ~3 combined with a ligand dependence slope validates the formation of the (LaA3​(HA)3​)2​ dimer[4].

References

  • PubChem. "3-Cyclohexylbutanoic acid | C10H18O2 | CID 2753328". National Institutes of Health (NIH).[Link]

  • Cerveny, L., & Marhoul, A. "Fragrant Esters of 3-Cyclohexylbutanoic Acid". Perfumer & Flavorist.[Link]

  • The Good Scents Company. "cyclohexane propionic acid, 701-97-3".[Link]

  • "The Solvent Extraction of Rare-Earth Metals by Carboxylic Acids". Taylor & Francis Online.[Link]

  • "A Kinetic Approach to the Pyrolysis of Naphthenic Acids". ACS Publications.[Link]

Sources

Validation

Gas Chromatography Validation for 3-Cyclohexylbutanoic Acid: A Comparative Guide to Column Phases and Derivatization Strategies

Executive Summary As a Senior Application Scientist, I frequently oversee the analytical validation of alicyclic carboxylic acids. 3-Cyclohexylbutanoic acid is a critical intermediate in the synthesis of complex active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the analytical validation of alicyclic carboxylic acids. 3-Cyclohexylbutanoic acid is a critical intermediate in the synthesis of complex active pharmaceutical ingredients, including 1[1]. While gas chromatography is a 2[2], validating the purity of 3-cyclohexylbutanoic acid presents a classic chromatographic challenge.

The highly polar carboxyl group (-COOH) is prone to hydrogen bonding with active sites in the GC system, causing 3[3]. To establish a robust, self-validating analytical method, we must alter either the stationary phase chemistry or the analyte itself. This guide objectively compares the two gold-standard approaches: direct injection on an acid-modified polar column versus chemical derivatization followed by non-polar column analysis.

Mechanistic Causality: The Adsorption Problem

In standard capillary GC utilizing non-polar stationary phases (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as DB-5MS), underivatized carboxylic acids exhibit poor chromatographic behavior. The causality is rooted in intermolecular forces: the acidic protons of 3-cyclohexylbutanoic acid interact with residual, un-deactivated silanol groups (-Si-OH) on the fused silica capillary wall and the glass liner. This hydrogen bonding leads to reversible but delayed desorption, manifesting as asymmetric "tailing" peaks.

To counteract this, we employ two distinct strategies:

  • Strategy A (Stationary Phase Modification): Utilizing a polyethylene glycol (PEG) phase modified with nitroterephthalic acid (e.g., DB-FFAP or Nukol). The acidic modification intentionally lowers the pH of the stationary phase, suppressing the ionization of the carboxylic acid and physically shielding the analyte from underlying silanols, allowing it to elute as a sharp peak[3].

  • Strategy B (Analyte Modification): Using4[4]. BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates the hydrogen-bond donor capacity of the molecule, drastically increasing its volatility and allowing it to elute perfectly on a standard DB-5MS column.

Workflow Visualization

GC_Validation Start 3-Cyclohexylbutanoic Acid Prep1 Direct Injection (No Derivatization) Start->Prep1 Prep2 BSTFA Derivatization (TMS Ester Formation) Start->Prep2 Col1 Non-Polar Column (DB-5MS) Prep1->Col1 Baseline Method Col2 Acid-Modified PEG (DB-FFAP / Nukol) Prep1->Col2 Optimized Method Col3 Non-Polar Column (DB-5MS) Prep2->Col3 Standard Method Res1 Fail: Severe Tailing Asymmetry > 2.0 Col1->Res1 Res2 Pass: Good Symmetry Asymmetry ~ 1.1 Col2->Res2 Res3 Pass: Excellent Symmetry Asymmetry ~ 1.0 Col3->Res3

GC validation workflow for 3-cyclohexylbutanoic acid comparing direct injection and derivatization.

Quantitative Performance Comparison

The following table summarizes representative validation metrics for 3-cyclohexylbutanoic acid (100 µg/mL) across the three tested chromatographic pathways.

ParameterDB-5MS (Underivatized)DB-FFAP (Underivatized)DB-5MS (TMS Derivatized)
Retention Time (min) 12.4514.2013.85
Peak Asymmetry ( As​ ) 2.60 (Fail)1.15 (Pass)1.02 (Pass)
Theoretical Plates ( N ) < 15,000> 85,000> 100,000
Limit of Detection (LOD) 50 µg/mL2 µg/mL0.5 µg/mL
Sample Prep Time < 5 mins< 5 mins45 mins

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure this workflow is a self-validating system, we incorporate Undecanoic acid as an Internal Standard (IS). Because Undecanoic acid shares a similar pKa and boiling point to 3-cyclohexylbutanoic acid, it acts as a real-time monitor for both derivatization efficiency and inlet discrimination. If the IS peak area drops or its asymmetry factor exceeds 1.5, the system automatically invalidates the run, prompting inlet maintenance or reagent replacement before false data can be reported.

Strategy A: Direct Injection on Acid-Modified Column

Best for high-throughput environments where sample prep time must be minimized.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-cyclohexylbutanoic acid and 10.0 mg of Undecanoic acid (IS). Dissolve in 10 mL of GC-grade ethyl acetate.

  • Column Installation: Install a DB-FFAP or Nukol column (30 m × 0.25 mm, 0.25 µm film). Condition the column at 240°C for 2 hours to bleed off unbound PEG.

  • GC Parameters:

    • Inlet: 250°C, Split ratio 20:1.

    • Oven: 100°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

    • Detector (FID): 250°C.

  • Injection: Inject 1.0 µL directly into the system.

Strategy B: Silylation on Non-Polar Column

Best for ultra-trace analysis (low LOD) and complex matrices requiring mass spectrometry (GC-MS).

  • Standard Preparation: Accurately weigh 10.0 mg of 3-cyclohexylbutanoic acid and 10.0 mg of Undecanoic acid (IS). Dissolve in 10 mL of anhydrous acetonitrile. (Water must be strictly excluded to prevent quenching of the BSTFA reagent).

  • Derivatization Reaction: Transfer 100 µL of the standard solution to a 2 mL GC autosampler vial with a glass insert. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine (catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate at 70°C for 30 minutes in a dry block heater to ensure complete conversion to the TMS ester.

  • GC Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Inlet: 280°C, Split ratio 50:1.

    • Oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Injection: Allow the vial to cool to room temperature. Inject 1.0 µL into the GC-MS/FID system.

System Suitability Criteria (Self-Validation)
  • Resolution ( Rs​ ): Must be > 2.0 between 3-cyclohexylbutanoic acid and the internal standard.

  • Tailing Factor ( Tf​ ): Must be < 1.5. A creeping Tf​ over sequential injections indicates active site buildup in the liner.

  • Precision: Relative Standard Deviation (RSD) of peak area ratios must be < 2.0% for 5 replicate injections.

Conclusion & Recommendations

For routine purity assays of 3-cyclohexylbutanoic acid, Strategy A (DB-FFAP/Nukol) is the most efficient choice, completely eliminating the 45-minute derivatization bottleneck while providing excellent peak symmetry. However, if the validation requires trace-level impurity profiling or mass spectral structural elucidation, Strategy B (BSTFA Derivatization + DB-5MS) is superior due to the generation of highly abundant, diagnostic [M-CH3]+ ions and an LOD that is four times lower than direct injection.

References

  • Abolishing Dopamine D2long/D3 Receptor Affinity of Subtype-Selective Carbamoylguanidine-Type Histamine H2 Receptor Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: ResearchGate URL:[Link]

  • The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

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